Technical Documentation Center

Methyl 3-(5-methoxypyridin-3-yl)acrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(5-methoxypyridin-3-yl)acrylate
  • CAS: 1000896-01-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-(5-methoxypyridin-3-yl)acrylate

For: Researchers, scientists, and drug development professionals Introduction Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridinyl acrylate, a class of compounds attracting significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridinyl acrylate, a class of compounds attracting significant interest in medicinal chemistry and materials science. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The acrylate moiety, a versatile Michael acceptor, provides a reactive handle for covalent modification or can be a critical component of a pharmacophore. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-(5-methoxypyridin-3-yl)acrylate, designed to equip researchers with the foundational knowledge for its effective utilization.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its CAS number and molecular structure. Two CAS numbers are associated with this molecule, likely corresponding to the mixture of isomers and the purified (E)-isomer, which is typically the thermodynamically favored product in standard coupling reactions.

Identifier Value Reference
Chemical Name Methyl 3-(5-methoxypyridin-3-yl)acrylate[1]
CAS Number 1000896-01-4[1]
CAS Number ((E)-isomer) 1233560-96-7[2]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance White crystalline powder[3]
Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The following hazard statements have been associated with it:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling[1].

Synthesis and Mechanism

The most logical and industrially scalable approach for the synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate is through a palladium-catalyzed cross-coupling reaction, specifically the Mizoroki-Heck reaction. This powerful C-C bond-forming reaction couples an aryl halide (in this case, 3-bromo-5-methoxypyridine) with an alkene (methyl acrylate)[4][5].

Rationale for Synthetic Strategy

The Mizoroki-Heck reaction is chosen for its high functional group tolerance, reliability, and well-documented success in coupling aryl halides with acrylates[4][6]. The key precursors, 3-bromo-5-methoxypyridine and methyl acrylate, are commercially available, making this a convergent and efficient synthetic route. The reaction typically proceeds with high stereoselectivity to yield the trans-(E)-isomer.

Experimental Protocol: Mizoroki-Heck Coupling

This protocol is a representative procedure adapted from established methodologies for similar substrates[7].

Materials:

  • 3-bromo-5-methoxypyridine

  • Methyl acrylate[8]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or similar phosphine ligand

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq).

  • Catalyst and Ligand: Add Palladium(II) acetate (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF). Then, add methyl acrylate (1.2-1.5 eq) and the base (e.g., Triethylamine, 2.0-3.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 3-(5-methoxypyridin-3-yl)acrylate as a solid.

Visualization of Synthetic Workflow

Synthesis_Workflow Reactant1 3-bromo-5-methoxypyridine Coupling Heck Reaction (80-120 °C) Reactant1->Coupling Reactant2 Methyl Acrylate Reactant2->Coupling Catalyst Pd(OAc)₂ / P(o-tol)₃ Catalyst->Coupling Base Et₃N or DIPEA Base->Coupling Solvent DMF or MeCN Solvent->Coupling Workup Aqueous Workup Coupling->Workup Cooling Purification Column Chromatography Workup->Purification Extraction & Drying Product Methyl 3-(5-methoxypyridin-3-yl)acrylate Purification->Product Isolation

Caption: Workflow for the Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Structural Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. Standard spectroscopic methods are employed. While specific spectra for this exact molecule are proprietary to suppliers, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the vinylic protons of the acrylate group, and the two methoxy groups.

    • Pyridine Protons: Three signals in the aromatic region (~7.5-8.5 ppm).

    • Vinylic Protons: Two doublets in the olefinic region (~6.0-7.8 ppm) with a coupling constant (J) of ~16 Hz, characteristic of a trans configuration.

    • Methoxy Protons: Two singlets, one for the ester methyl group (~3.8 ppm) and one for the pyridine methoxy group (~3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and methoxy carbons.

    • Carbonyl Carbon: A signal in the downfield region (~167 ppm).

    • Aromatic & Vinylic Carbons: Multiple signals between ~105-160 ppm.

    • Methoxy Carbons: Two signals around ~52 ppm (ester) and ~55 ppm (ether).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. For C₁₀H₁₁NO₃, the expected exact mass is 193.0739 g/mol . Electrospray ionization (ESI) would likely show a protonated molecular ion [M+H]⁺ at m/z 194.

Applications in Research and Drug Development

While specific biological data for Methyl 3-(5-methoxypyridin-3-yl)acrylate is not extensively published, the constituent scaffolds provide a strong rationale for its investigation in several therapeutic areas.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein targets. Substituted pyridines exhibit a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and antidiabetic properties[9][10].

The Acrylate Moiety as a Bioactive Component

Acrylate derivatives are known for their diverse biological activities. For instance, various 2-cyanoacrylates have been explored for their potent herbicidal activity[11]. In drug development, the α,β-unsaturated carbonyl system of the acrylate can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in target proteins. This mechanism is exploited in the design of irreversible enzyme inhibitors.

Potential as an Enzyme Inhibitor

Given its structure, Methyl 3-(5-methoxypyridin-3-yl)acrylate could be investigated as an inhibitor for enzymes that have a reactive cysteine in their active site. The pyridine moiety would serve as a recognition element, guiding the molecule to the binding pocket, while the acrylate would act as a "warhead" to form a covalent bond.

Covalent_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme Active Site Cys-SH Inhibitor Pyridinyl Acrylate Complex Active Site Cys-S-Inhibitor Inhibitor->Complex:f0 Michael Addition (Irreversible)

Caption: Conceptual Mechanism of Irreversible Covalent Inhibition.

Conclusion

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a readily synthesizable compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved via the Mizoroki-Heck reaction. The combination of the biologically significant pyridine scaffold and the reactive acrylate moiety makes it a compelling candidate for screening libraries and for targeted design of covalent inhibitors. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and explore the applications of this versatile molecule.

References

  • Wang, Q., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(1), 123. Available at: [Link]

  • Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(2), 226-231. Available at: [Link]

  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(x), 208-225. Available at: [Link]

  • PubChem. (n.d.). Methyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of Methyl 3-(5-methoxypyridin-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridine derivative belonging to the acrylate class of compounds. The convergence of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridine derivative belonging to the acrylate class of compounds. The convergence of the electron-deficient pyridine ring, a versatile pharmacophore, with the reactive acrylate moiety suggests a potential for this molecule in the realms of medicinal chemistry and materials science. Pyridine scaffolds are integral to numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Acrylates, on the other hand, are well-known Michael acceptors, capable of covalent modification of biological nucleophiles, a strategy employed in the design of targeted covalent inhibitors. This guide provides a comprehensive analysis of the molecular structure of Methyl 3-(5-methoxypyridin-3-yl)acrylate, including its synthesis, spectroscopic characterization, and potential biological significance, grounded in established chemical principles and data from analogous structures.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Methyl 3-(5-methoxypyridin-3-yl)acrylate are summarized below. The molecule exists as stereoisomers, with the (E)-isomer being the more thermodynamically stable and commonly synthesized form.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[2][3]
Molecular Weight 193.20 g/mol [2][3]
CAS Number 1000896-01-4 (unspecified stereoisomer)[2]
(E)-isomer CAS 1233560-96-7[3]
InChI Key WRAKFCLGWVROJC-ONEGZZNKSA-N[2]
SMILES COC(=O)\C=C\c1cncc(OC)c1[2]
Physical Form Solid[2]

The molecular structure comprises a pyridine ring substituted at the 3-position with a methyl acrylate group and at the 5-position with a methoxy group. The conjugated system, encompassing the pyridine ring and the acrylate double bond, is expected to be largely planar, which has implications for its electronic properties and intermolecular interactions.

Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate: A Methodological Deep Dive

Conceptual Workflow for Synthesis

G 3-bromo-5-methoxypyridine 3-bromo-5-methoxypyridine Solvent Anhydrous Solvent (e.g., DMF or Toluene) 3-bromo-5-methoxypyridine->Solvent Methyl Acrylate Methyl Acrylate Methyl Acrylate->Solvent Pd Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd Catalyst->Solvent Phosphine Ligand Phosphine Ligand (e.g., PPh₃) Phosphine Ligand->Solvent Base Base (e.g., Et₃N) Base->Solvent Atmosphere Inert Atmosphere (N₂ or Ar) Temperature Heating (e.g., 80-120 °C) Filtration Filtration to remove Pd Temperature->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 3-(5-methoxypyridin-3-yl)acrylate Purification->Product

Caption: Proposed workflow for the synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate via the Heck reaction.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on analogous Heck reactions and has not been experimentally validated for this specific compound in the cited literature. Optimization may be required.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or toluene), followed by triethylamine (Et₃N, 2.0 eq) and methyl acrylate (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium precursor and a phosphine ligand is crucial for the catalytic cycle of the Heck reaction. The ligand stabilizes the palladium(0) active species and influences the reaction's efficiency.[7]

  • Base: The base is required to neutralize the hydrohalic acid (HBr) generated during the reaction, regenerating the palladium(0) catalyst for the next cycle.[4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to prevent catalyst deactivation.

Spectroscopic Characterization and Molecular Structure Elucidation

While experimental spectra for Methyl 3-(5-methoxypyridin-3-yl)acrylate are not available in the searched literature, we can predict the expected spectral features based on the analysis of its constituent functional groups and data from structurally similar compounds.[8][9][10]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine, acrylate, and methoxy protons.

  • Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as singlets or narrow multiplets.

  • Acrylate Protons: Two doublets in the vinyl region (δ 6.0-8.0 ppm) with a characteristic large coupling constant (J ≈ 16 Hz) for the trans-alkene protons.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

  • Methyl Ester Protons: A singlet around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm).

  • Pyridine and Alkene Carbons: Multiple signals in the δ 110-160 ppm range.

  • Methoxy and Methyl Ester Carbons: Signals in the upfield region (δ 50-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying key functional groups.

  • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.[8]

  • C=C Stretch (Alkene and Aromatic): Medium to weak bands in the 1600-1650 cm⁻¹ region.[8]

  • C-O Stretch (Ester and Ether): Strong bands in the 1100-1300 cm⁻¹ region.[8]

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 193.0739 for the exact mass.

Potential Applications in Drug Discovery and Development

The hybrid structure of Methyl 3-(5-methoxypyridin-3-yl)acrylate suggests several potential avenues for its application in drug discovery.

As a Covalent Inhibitor

The acrylate moiety is a Michael acceptor and can react with nucleophilic residues (such as cysteine) in protein active sites. This property could be exploited to design targeted covalent inhibitors for various enzymes.

As a Scaffold for Library Synthesis

The pyridine and acrylate functionalities provide handles for further chemical modifications, making this molecule a useful building block for the synthesis of compound libraries for high-throughput screening.

Biological Significance of the Methoxypyridine Moiety

The methoxypyridine core is present in a number of biologically active compounds. The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding interactions with biological targets.[11] Substituted pyridines have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antiproliferative agents.[12]

Illustrative Signaling Pathway Involvement

While the specific biological targets of Methyl 3-(5-methoxypyridin-3-yl)acrylate are unknown, we can conceptualize its potential role as a kinase inhibitor, a common application for pyridine-containing compounds.

cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Promotes MMPA Methyl 3-(5-methoxypyridin-3-yl)acrylate (Hypothetical Inhibitor) MMPA->Receptor Inhibits

Caption: A hypothetical signaling pathway illustrating the potential role of Methyl 3-(5-methoxypyridin-3-yl)acrylate as a kinase inhibitor.

Conclusion

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a molecule of interest at the interface of organic synthesis and medicinal chemistry. While detailed experimental data on its properties and biological activity are yet to be published in the accessible literature, this guide provides a comprehensive overview of its molecular structure, a robust proposed synthetic route, and predicted spectroscopic characteristics based on sound chemical principles and analogous compounds. The unique combination of a pyridine core and an acrylate moiety suggests that this compound could be a valuable tool for researchers in the development of novel therapeutics and functional materials. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

  • Dah-Nouvlessounon, D., et al. (2021). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Molecules, 26(15), 4483. Available at: [Link]

  • PubChem. (n.d.). Methyl (2E)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)prop-2-enoate. Retrieved from [Link]

  • Nayak, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. Available at: [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1358993. Available at: [Link]

  • Nayak, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018–5029. Available at: [Link]

  • Gagnon, D., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. Available at: [Link]

  • Gagnon, D., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 12(10), 1737-1753. Available at: [Link]

  • de la Cruz, R., et al. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Catalysts, 9(11), 939. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-methoxyacrylate. Retrieved from [Link]

  • Saczewski, J., & Szlachetka, A. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5006. Available at: [Link]

  • Al-Masri, O. A., et al. (2017). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Journal of Coordination Chemistry, 70(18), 3144-3158. Available at: [Link]

  • El-Ghanam, A. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Available at: [Link]

  • The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]

  • Alkan, M., et al. (2015). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -3-Methoxy] Benzylidenamino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones. Journal of Molecular Structure, 1099, 349-360. Available at: [Link]

  • Yildiz, M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(1), 235. Available at: [Link]

Sources

Foundational

Spectroscopic Profile of Methyl 3-(5-methoxypyridin-3-yl)acrylate: An In-Depth Technical Guide

Introduction Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridyl acrylate, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridyl acrylate, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks in organic synthesis. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in any application. This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(5-methoxypyridin-3-yl)acrylate, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the rationale behind the spectral interpretation and standardized protocols for data acquisition.

The structural integrity of a molecule is fundamentally linked to its spectroscopic signature. For Methyl 3-(5-methoxypyridin-3-yl)acrylate, with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol [1][2], each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of each proton and carbon atom. IR spectroscopy identifies the functional groups present. Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, a complete picture of the molecular skeleton can be constructed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl 3-(5-methoxypyridin-3-yl)acrylate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyridine ring, the vinylic protons of the acrylate moiety, and the methyl protons of the ester and methoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the acrylate group and the electron-donating effect of the methoxy group on the pyridine ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-α (vinylic)~ 6.40Doublet~ 16.0
H-β (vinylic)~ 7.65Doublet~ 16.0
H-2 (pyridine)~ 8.50Singlet-
H-4 (pyridine)~ 7.90Singlet-
H-6 (pyridine)~ 8.30Singlet-
-OCH₃ (methoxy)~ 3.90Singlet-
-OCH₃ (ester)~ 3.80Singlet-

Causality of Signal Assignment:

  • The large coupling constant (~16.0 Hz) between the vinylic protons (H-α and H-β) is characteristic of a trans configuration of the double bond.

  • The protons on the pyridine ring (H-2, H-4, and H-6) are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the nitrogen atom. The methoxy group at the 5-position will have a slight shielding effect on the adjacent protons.

  • The singlets for the methoxy and ester methyl groups are due to the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester carbonyl)~ 167.0
C-5 (pyridine, C-OCH₃)~ 156.0
C-2 (pyridine)~ 148.0
C-6 (pyridine)~ 145.0
C-β (vinylic)~ 142.0
C-3 (pyridine)~ 130.0
C-α (vinylic)~ 120.0
C-4 (pyridine)~ 118.0
-OCH₃ (methoxy)~ 56.0
-OCH₃ (ester)~ 52.0

Causality of Signal Assignment:

  • The carbonyl carbon of the ester group is the most deshielded carbon, appearing at the lowest field.

  • The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the methoxy substituent.

  • The vinylic carbons show distinct signals, with C-β being more deshielded due to its proximity to the pyridine ring.

  • The methyl carbons of the methoxy and ester groups are the most shielded carbons, appearing at the highest field.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration for ¹H Interpretation Structural Interpretation Calibration->Interpretation Integration->Interpretation

Caption: Workflow for NMR analysis of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Spectral Data

The IR spectrum of Methyl 3-(5-methoxypyridin-3-yl)acrylate will be dominated by absorptions from the acrylate and methoxypyridine moieties.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3100-3000C-H stretch (aromatic and vinylic)Medium
~ 2950-2850C-H stretch (aliphatic -CH₃)Medium
~ 1720C=O stretch (ester)Strong
~ 1640C=C stretch (vinylic)Medium
~ 1590, 1470C=C and C=N stretch (pyridine ring)Medium-Strong
~ 1250C-O stretch (aryl ether)Strong
~ 1170C-O stretch (ester)Strong

Causality of Signal Assignment:

  • The strong absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The presence of both aromatic/vinylic and aliphatic C-H stretching vibrations confirms the presence of both sp² and sp³ hybridized C-H bonds.

  • The characteristic absorptions for the pyridine ring and the C-O stretches of the ether and ester groups further corroborate the proposed structure.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid Methyl 3-(5-methoxypyridin-3-yl)acrylate sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

IR Analysis Workflow

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_processing Data Processing & Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Ratio_Spectra Ratio Sample to Background Background_Scan->Ratio_Spectra Place_Sample Place Sample on Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Record_Spectrum Record Sample Spectrum Apply_Pressure->Record_Spectrum Record_Spectrum->Ratio_Spectra Baseline_Correction Baseline Correction Ratio_Spectra->Baseline_Correction Peak_Identification Identify Functional Groups Baseline_Correction->Peak_Identification

Caption: Workflow for ATR-FTIR analysis of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data

For Methyl 3-(5-methoxypyridin-3-yl)acrylate, with a molecular weight of 193.20 g/mol , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 193.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Ion Neutral Loss
193[M]⁺-
162[M - OCH₃]⁺-OCH₃
134[M - COOCH₃]⁺-COOCH₃
106[C₆H₆NO]⁺ (methoxypyridine fragment)C₃H₃O₂

Causality of Fragmentation:

  • The molecular ion is the intact molecule with one electron removed.

  • Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.

  • Cleavage of the entire methoxycarbonyl group is also a likely fragmentation.

  • Fragmentation of the acrylate chain can lead to the stable methoxypyridine cation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which helps in confirming the structure.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis cluster_interp Data Interpretation Dissolve_Sample Dissolve Sample Introduce_Sample Introduce into MS Dissolve_Sample->Introduce_Sample Ionization Electron Ionization (70 eV) Introduce_Sample->Ionization Mass_Separation Mass Analysis (m/z) Ionization->Mass_Separation Detection Ion Detection Mass_Separation->Detection Identify_M_ion Identify Molecular Ion Detection->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Identify_M_ion->Analyze_Fragments Confirm_Structure Confirm Structure Analyze_Fragments->Confirm_Structure

Caption: Workflow for EI-MS analysis of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Conclusion

The comprehensive spectroscopic analysis of Methyl 3-(5-methoxypyridin-3-yl)acrylate, through the combined application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous compounds, serves as a valuable reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data, which is the cornerstone of scientific integrity in chemical characterization.

References

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Methyl 3-(5-methoxypyridin-3-yl)acrylate

Foreword: Navigating the Critical Path of Preformulation In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Preformulation

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the characterization of a molecule's physicochemical properties, with solubility standing as a paramount determinant of its ultimate bioavailability and therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the solubility of a key chemical entity: Methyl 3-(5-methoxypyridin-3-yl)acrylate.

As a Senior Application Scientist, my objective extends beyond the mere presentation of protocols. This document is crafted to provide a narrative that intertwines theoretical principles with practical, field-proven methodologies. We will delve into the "why" behind the "how," ensuring that every experimental choice is understood in the context of achieving robust, reliable, and reproducible solubility data. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific principles and regulatory guidelines.

This guide is structured to be a practical and enduring resource. From the foundational principles of solubility to detailed, step-by-step experimental workflows and advanced analytical techniques, we will explore the multifaceted nature of Methyl 3-(5-methoxypyridin-3-yl)acrylate's solubility profile.

Introduction to Methyl 3-(5-methoxypyridin-3-yl)acrylate

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted acrylate ester containing a methoxypyridine moiety. Its chemical structure suggests potential applications in medicinal chemistry and materials science. Acrylate derivatives are known for their utility as building blocks in the synthesis of more complex molecules and as monomers in polymerization reactions. The methoxypyridine functional group can influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility and other physicochemical properties.

A thorough understanding of the solubility of Methyl 3-(5-methoxypyridin-3-yl)acrylate is essential for its effective utilization in any application, particularly in a pharmaceutical context where dissolution is often the rate-limiting step for absorption.

Table 1: Physicochemical Properties of Methyl 3-(5-methoxypyridin-3-yl)acrylate

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
CAS Number 1000896-01-4[1]
(E)-isomer CAS 1233560-96-7
Appearance Solid (predicted)-
SMILES COC1=CC(C=CC(=O)OC)=CN=C1[1]

The Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. In drug development, aqueous solubility is of primary interest as it dictates the concentration of the drug available for absorption in the gastrointestinal tract.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution when excess solid is present and the system has reached equilibrium.[2][3] This is a fundamental property of the compound in a given solvent system.

  • Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[2] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state. While easier to measure in a high-throughput setting, it is not a true equilibrium value.

Factors Influencing Solubility

The solubility of an organic compound like Methyl 3-(5-methoxypyridin-3-yl)acrylate is governed by several factors:

  • Molecular Structure: The presence of polar functional groups, such as the ester and the nitrogen in the pyridine ring, can increase aqueous solubility through hydrogen bonding and dipole-dipole interactions. Conversely, the nonpolar aromatic ring and methyl groups can decrease it.

  • Temperature: For most solid solutes, solubility increases with temperature.[4][5]

  • pH of the Solvent: The pyridine nitrogen in the molecule can be protonated at acidic pH, increasing its polarity and aqueous solubility. Therefore, the solubility of this compound is expected to be pH-dependent.

  • Crystal Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies, leading to variations in solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Predicted Aqueous Solubility of Methyl 3-(5-methoxypyridin-3-yl)acrylate

In the absence of experimental data, computational models provide a valuable starting point for estimating a compound's solubility. SwissADME is a widely used online tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[6]

Based on the SMILES string for Methyl 3-(5-methoxypyridin-3-yl)acrylate, the predicted aqueous solubility from SwissADME is presented below. It is imperative to note that these are in silico predictions and should be confirmed by experimental determination.

Table 2: Predicted Aqueous Solubility of Methyl 3-(5-methoxypyridin-3-yl)acrylate

Prediction ModelLog SSolubility (mg/mL)Solubility Class
ESOL -2.50.61Soluble
Ali -3.10.15Moderately Soluble
SILICOS-IT -2.80.31Soluble

Log S is the logarithm of the molar solubility (mol/L).[6][7]

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[2][8] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis Quantify concentration in supernatant/filtrate (HPLC, UV-Vis, qNMR) sep->analysis

Caption: Workflow for thermodynamic solubility determination.

  • Preparation of Solvents: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[9] Also, prepare any desired organic solvents.

  • Sample Preparation: Add an excess amount of Methyl 3-(5-methoxypyridin-3-yl)acrylate to a series of glass vials, ensuring that a visible amount of solid remains undissolved.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[10] Alternatively, centrifuge the samples at high speed and collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (HPLC, UV-Vis, or qNMR, as detailed in Section 5).

Kinetic Solubility Determination: High-Throughput Method

Kinetic solubility is often determined using a plate-based method, which is amenable to automation and high-throughput screening.

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare DMSO stock solution prep2 Dispense aqueous buffer to 96-well plate prep1->prep2 add Add stock solution to buffer and mix prep2->add incubate Incubate at room temperature (e.g., 1-2h) add->incubate analysis Measure turbidity (nephelometry) or quantify dissolved compound after filtration incubate->analysis

Caption: Workflow for kinetic solubility determination.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-(5-methoxypyridin-3-yl)acrylate in dimethyl sulfoxide (DMSO).

  • Plate Preparation: Add the aqueous buffer of interest to the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells and mix thoroughly. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

  • Analysis: Determine the solubility by one of the following methods:

    • Nephelometry: Measure the turbidity of the solutions. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

    • Filtration and Quantification: Filter the contents of the wells through a filter plate and quantify the concentration of the dissolved compound in the filtrate using HPLC or UV-Vis spectroscopy.

Analytical Quantification of Dissolved Compound

Accurate quantification of the dissolved Methyl 3-(5-methoxypyridin-3-yl)acrylate is critical for obtaining reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[11]

  • Instrument Setup:

    • Column: A reverse-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used for acrylate derivatives.[11]

    • Detector: A UV detector set at the wavelength of maximum absorbance (λmax) of Methyl 3-(5-methoxypyridin-3-yl)acrylate. The λmax can be determined by running a UV scan of a dilute solution of the compound.

  • Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered samples from the solubility experiment into the HPLC system.

  • Concentration Determination: Determine the concentration of the compound in the samples by comparing their peak areas to the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for quantification, but it is less specific than HPLC.[10][12]

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the filtered samples from the solubility experiment.

  • Concentration Determination: Calculate the concentration of the compound in the samples using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique that can determine the concentration of a compound without the need for a specific reference standard of the same compound.[13]

  • Sample Preparation: To a known volume of the filtered sample from the solubility experiment, add a known amount of an internal standard (a compound with a known concentration and a distinct NMR signal that does not overlap with the analyte's signals).

  • NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Concentration Calculation: The concentration of Methyl 3-(5-methoxypyridin-3-yl)acrylate can be calculated by comparing the integral of one of its characteristic peaks to the integral of a peak from the internal standard.[13]

Data Interpretation and Reporting

The solubility results should be reported in standard units, such as mg/mL or µg/mL. It is important to specify the experimental conditions, including the solvent system (and its pH), temperature, and equilibration time. When reporting predicted solubility, the tool and model used should be clearly stated.

Conclusion

References

  • (E)-methyl 3-(6-(4-methylthiazol-2-ylamino)-5-phenoxypyridin-3-yl)acrylate. MOLBASE. Available from: [Link]

  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available from: [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. 2023;12(4):1-10. Available from: [Link]

  • ICH M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. 2021. Available from: [Link]

  • Factors Affecting Solubility. Chemistry LibreTexts. 2023. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. Available from: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available from: [Link]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. International Journal of Science and Research Methodology. 2023;24(1):1-10. Available from: [Link]

  • Calculation of drug-likeness properties using SwissADME and Molinspiration. ResearchGate. Available from: [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. 2020;546:042054. Available from: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK. 2019;7(4):233-247. Available from: [Link]

  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. 2015;8(1):63-65. Available from: [Link]

  • kinetic versus thermodynamic solubility temptations and risks. Expert Opinion on Drug Discovery. 2012;7(11):1015-1021. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate via Palladium-Catalyzed Heck Coupling

Introduction: The Strategic Importance of Substituted Vinylpyridines Vinylpyridines, particularly those bearing functional groups on the pyridine ring, represent a class of chemical intermediates with significant value i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Vinylpyridines

Vinylpyridines, particularly those bearing functional groups on the pyridine ring, represent a class of chemical intermediates with significant value in the pharmaceutical and agrochemical industries. Their utility stems from the versatile reactivity of the vinyl group and the inherent biological activity often associated with the pyridine scaffold. Methyl 3-(5-methoxypyridin-3-yl)acrylate, the target of this protocol, is a key building block for the synthesis of a variety of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The methoxy substituent on the pyridine ring can modulate the electronic properties and metabolic stability of the final compounds, making this a desirable synthon in drug discovery programs.

This application note provides a comprehensive guide to the synthesis of methyl 3-(5-methoxypyridin-3-yl)acrylate from 3-bromo-5-methoxypyridine and methyl acrylate via a palladium-catalyzed Heck-Mizoroki reaction. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction optimization, safety, and product characterization.

The Heck-Mizoroki Reaction: A Mechanistic Overview

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene. The catalytic cycle, a well-established sequence of elementary steps, provides a framework for understanding the critical parameters of this transformation.

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxypyridine) to form a Pd(II) species.

  • Olefin Coordination and Insertion: The alkene (methyl acrylate) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step typically proceeds with syn-stereochemistry.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity of the product.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a salt.

The choice of catalyst, ligand, base, and solvent are all critical for a successful Heck reaction, influencing reaction rate, yield, and selectivity. For electron-deficient aryl halides like 3-bromo-5-methoxypyridine, the oxidative addition step can be challenging. The use of electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine, can facilitate this step by stabilizing the palladium center and promoting the desired reactivity.

Experimental Protocol: Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate

This protocol is designed to be a robust and reproducible method for the synthesis of the target compound on a laboratory scale.

Reagents and Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Bromo-5-methoxypyridine50720-12-2188.021.88 g10.0
Methyl acrylate96-33-386.091.30 mL15.0
Palladium(II) acetate3375-31-3224.5045 mg0.20
Tri(o-tolyl)phosphine6163-58-2304.37122 mg0.40
Triethylamine121-44-8101.192.80 mL20.0
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Characterization prep1 Assemble and dry glassware prep2 Charge flask with 3-bromo-5-methoxypyridine, Pd(OAc)2, and P(o-tolyl)3 prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 react1 Add DMF, triethylamine, and methyl acrylate via syringe prep3->react1 react2 Heat reaction mixture to 100 °C react1->react2 react3 Monitor reaction progress by TLC react2->react3 workup1 Cool reaction to room temperature react3->workup1 workup2 Dilute with water and extract with ethyl acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 analysis1 Obtain yield and physical appearance workup5->analysis1 analysis2 Characterize by 1H NMR, 13C NMR, and MS analysis1->analysis2

Caption: Experimental workflow for the synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromo-5-methoxypyridine (1.88 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%), and tri(o-tolyl)phosphine (122 mg, 0.40 mmol, 4 mol%).

    • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • To the flask, add N,N-dimethylformamide (DMF, 20 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes until the solids dissolve.

    • Add triethylamine (2.80 mL, 20.0 mmol) followed by methyl acrylate (1.30 mL, 15.0 mmol) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford methyl 3-(5-methoxypyridin-3-yl)acrylate as a solid.

Product Characterization

The identity and purity of the synthesized methyl 3-(5-methoxypyridin-3-yl)acrylate (CAS: 1000896-01-4) should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₁NO₃

  • Molecular Weight: 193.20 g/mol

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals corresponding to the methoxy group protons (singlet, ~3.9 ppm), the methyl ester protons (singlet, ~3.8 ppm), the vinyl protons (two doublets with a large coupling constant characteristic of a trans-alkene, ~6.4 and ~7.6 ppm), and the pyridine ring protons (three distinct signals in the aromatic region, ~7.5-8.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The expected carbon NMR spectrum would show signals for the methoxy carbon, the methyl ester carbon, the two vinyl carbons, the carbons of the pyridine ring, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive catalystEnsure the palladium(II) acetate is of good quality and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureEnsure the reaction temperature is maintained at 100 °C.
Poor quality reagentsUse freshly distilled or high-purity solvents and reagents.
Formation of byproducts Side reactions of the acrylateUse a slight excess of methyl acrylate, but not a large excess, to minimize polymerization.
Decomposition of the catalystEnsure the temperature does not exceed the recommended value. The formation of palladium black indicates catalyst decomposition.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. A shallower gradient may be necessary.

Safety Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Bromo-5-methoxypyridine: Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Methyl Acrylate: Highly flammable liquid and vapor. Toxic if inhaled. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

  • Palladium(II) Acetate: May cause an allergic skin reaction. Causes serious eye damage. Very toxic to aquatic life with long-lasting effects.

  • Tri(o-tolyl)phosphine: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage. Toxic to aquatic life.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. It can be absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PubChem. Tri-o-tolylphosphine. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl Acrylate. National Center for Biotechnology Information. [Link]

  • PubChem. Palladium(II) acetate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-5-methoxypyridine 1-oxide. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl Methacrylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles. [Link]

  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. [Link]

  • PubChem. Triethylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Heck reaction. [https://en.wikipedia.org/wiki/Heck_reaction]([Link].

Application

Application Notes and Protocols: Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate via Heck Coupling

Introduction The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2] Methyl 3-(5-methoxypyridin-3-yl)acrylate is a key building block in medicinal chemistry, and its efficient synthesis is of significant interest to researchers in drug development. This document provides a detailed guide to the synthesis of this target molecule, leveraging the efficiency and selectivity of the Heck coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss key considerations for successful execution.

Reaction Principle and Mechanism

The synthesis of methyl 3-(5-methoxypyridin-3-yl)acrylate is achieved through the Heck coupling of a suitable 3-halo-5-methoxypyridine with methyl acrylate. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst such as palladium(II) acetate. The catalytic cycle, as illustrated below, involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.[3]

The generally accepted mechanism for the Heck reaction proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3-halo-5-methoxypyridine), forming a Pd(II) intermediate.

  • Alkene Coordination and Migratory Insertion: The alkene (methyl acrylate) then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. For electron-deficient alkenes like methyl acrylate, this insertion typically occurs in a 2,1-fashion.[4]

  • β-Hydride Elimination: A syn-elimination of a β-hydride from the resulting alkyl-palladium intermediate forms the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The final step involves the reductive elimination of HX from the palladium-hydride species in the presence of a base, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Experimental Protocol

This protocol is designed for the synthesis of methyl 3-(5-methoxypyridin-3-yl)acrylate from 3-bromo-5-methoxypyridine and methyl acrylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-methoxypyridine≥97%Commercially Available
Methyl acrylate≥99%, contains MEHQ as inhibitorCommercially Available[5]
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially AvailableAir-sensitive, handle under inert atmosphere
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially AvailableStore over molecular sieves
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves
Diethyl etherAnhydrousCommercially Available
Saturated aqueous sodium bicarbonate solutionPrepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Deuterated chloroform (CDCl₃)For NMR analysisCommercially Available
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step-by-Step Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis prep1 1. Assemble and dry glassware. prep2 2. Charge flask with 3-bromo-5-methoxypyridine, Pd(OAc)₂, and P(o-tol)₃. prep1->prep2 prep3 3. Evacuate and backfill with inert gas (3x). prep2->prep3 reac1 4. Add anhydrous DMF via syringe. prep3->reac1 reac2 5. Add triethylamine and methyl acrylate. reac1->reac2 reac3 6. Heat the reaction mixture at 100 °C. reac2->reac3 reac4 7. Monitor reaction progress by TLC. reac3->reac4 work1 8. Cool to room temperature and dilute with water. reac4->work1 work2 9. Extract with diethyl ether (3x). work1->work2 work3 10. Wash combined organic layers with NaHCO₃ and brine. work2->work3 work4 11. Dry over MgSO₄, filter, and concentrate. work3->work4 work5 12. Purify by column chromatography. work4->work5 anal1 13. Characterize the product by NMR. work5->anal1

Sources

Method

Mastering the Purification of Methyl 3-(5-methoxypyridin-3-yl)acrylate: A Guide for Researchers

Abstract This comprehensive application note provides detailed protocols and expert insights into the purification of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a key building block in pharmaceutical synthesis. Addressing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights into the purification of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a key building block in pharmaceutical synthesis. Addressing the challenges inherent in purifying polar, functionalized molecules, this guide offers a systematic approach to achieving high purity through optimized techniques including flash column chromatography and recrystallization. Emphasis is placed on understanding the impurity profile derived from its common synthetic route, the Heck reaction, and leveraging the physicochemical properties of the target molecule to develop robust and efficient purification strategies.

Introduction: The Challenge of Purity

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a valuable intermediate in the development of novel therapeutics. Its molecular architecture, featuring a pyridine ring, a methoxy group, and an acrylate moiety, presents a unique set of purification challenges. The presence of the basic nitrogen atom in the pyridine ring can lead to peak tailing during chromatographic separation, while the acrylate group is susceptible to polymerization, particularly at elevated temperatures. Furthermore, its synthesis, commonly achieved via the palladium-catalyzed Heck reaction, introduces a predictable yet challenging impurity profile that must be effectively addressed to ensure the integrity of downstream applications.

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to confidently purify Methyl 3-(5-methoxypyridin-3-yl)acrylate to a high degree of purity.

Understanding the Impurity Landscape: A Heck Reaction Perspective

The Heck-Mizoroki reaction is a powerful C-C bond-forming reaction widely used for the synthesis of substituted alkenes. In the context of Methyl 3-(5-methoxypyridin-3-yl)acrylate, the reaction typically involves the coupling of a 3-halo-5-methoxypyridine with methyl acrylate in the presence of a palladium catalyst and a base.

A thorough understanding of the potential impurities arising from this synthesis is the cornerstone of developing an effective purification strategy.

Table 1: Potential Impurities in the Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate via the Heck Reaction

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials 3-halo-5-methoxypyridine (e.g., 3-iodo- or 3-bromo-5-methoxypyridine), Methyl acrylateIncomplete reaction conversion.
Catalyst Residues Palladium complexes, Phosphine ligandsRemnants from the catalytic cycle.[1]
Homocoupling Products 5,5'-dimethoxy-3,3'-bipyridineDimerization of the pyridine starting material.
Side-Reaction Products Isomeric acrylates, Michael addition adductsNon-selective reaction pathways or subsequent reactions of the product.
Polymeric Material Poly(methyl acrylate)Polymerization of the acrylate starting material or product, often initiated by heat or impurities.[2]

Strategic Purification Approaches

Based on the impurity profile and the physicochemical properties of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a multi-step purification strategy is often the most effective. This typically involves an initial workup to remove bulk impurities, followed by either flash column chromatography or recrystallization for fine purification.

Initial Workup: The First Line of Defense

A standard aqueous workup is crucial for removing inorganic salts (from the base used in the Heck reaction) and highly polar impurities.

Protocol 1: General Aqueous Workup

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase in vacuo to obtain the crude product.

Causality: This liquid-liquid extraction separates the desired organic product from water-soluble byproducts and salts. The brine wash helps to break up any emulsions and further remove water from the organic layer.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly effective technique for separating Methyl 3-(5-methoxypyridin-3-yl)acrylate from closely related impurities. The key to success lies in the selection of an appropriate stationary phase and mobile phase.

4.1. The Challenge of Peak Tailing

The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.

4.2. Mitigating Tailing: The Power of a Basic Modifier

To counteract this, the addition of a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent is highly recommended.[3] This additive competitively binds to the active sites on the silica, minimizing the interaction with the target compound and resulting in sharper, more symmetrical peaks.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient could be from 10% to 50% ethyl acetate. Crucially, add 0.1-1% (v/v) of triethylamine to the eluent mixture.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel for dry loading. This generally provides better resolution than wet loading.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

TLC Visualization: Due to the conjugated system in the molecule, the product and many impurities can be visualized under UV light (254 nm).[4] Staining with a potassium permanganate solution can also be effective for visualizing compounds with double bonds.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Pack column with silica gel load_sample Load sample onto column prep_sample Dissolve crude product and adsorb onto silica prep_sample->load_sample elute Elute with Hexane/EtOAc + 0.5% TEA gradient load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate to yield pure product combine->concentrate G start Impure Solid dissolve Dissolve in minimum hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool crystallize Induce crystallization (seeding/scratching if needed) cool->crystallize ice_bath Cool in ice bath crystallize->ice_bath filter Isolate crystals by vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Sources

Application

Application Note: A Comprehensive Protocol for Evaluating the Antifungal Activity of Methyl 3-(5-methoxypyridin-3-yl)acrylate

Abstract The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the discovery and rigorous evaluation of novel antifungal agents. This application note present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the discovery and rigorous evaluation of novel antifungal agents. This application note presents a comprehensive set of protocols for determining the in vitro antifungal activity of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a compound of interest due to its structural moieties—a pyridine ring and a methoxyacrylate scaffold—which are present in known antifungal compounds. We provide detailed, step-by-step methodologies for primary screening via broth microdilution to determine the Minimum Inhibitory Concentration (MIC), a confirmatory disk diffusion assay, and a subsequent assay to establish the Minimum Fungicidal Concentration (MFC). These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers in mycology, microbiology, and drug development to produce reliable and reproducible data.

Introduction: Scientific Rationale

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a synthetic organic compound whose potential as an antifungal has not been extensively reported. However, its chemical architecture provides a strong rationale for investigation.

  • The Pyridine Scaffold: Pyridine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antifungal properties.[1][2] Certain pyridine-containing molecules are known to inhibit critical fungal enzymes, such as lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

  • The Methoxyacrylate Moiety: Methoxyacrylate is the core scaffold of strobilurin-type fungicides, which are widely used in agriculture. These compounds act by inhibiting the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain, effectively blocking cellular respiration and leading to ATP depletion. While primarily used as agricultural fungicides, their mechanism represents a valid target for therapeutic antifungals.[5]

Given this background, a systematic evaluation of Methyl 3-(5-methoxypyridin-3-yl)acrylate is warranted. The following protocols provide a robust framework for this initial characterization.

Materials and Reagents

Test Compound and Controls
  • Test Compound: Methyl 3-(5-methoxypyridin-3-yl)acrylate (CAS 1233560-96-7)[6]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Positive Control (Yeast): Fluconazole (FLC)

  • Positive Control (Molds): Voriconazole (VRC) or Amphotericin B (AMB)

  • Negative Control: DMSO

Fungal Strains (Quality Control Strains Recommended by CLSI)
  • Candida albicans (e.g., ATCC 90028)

  • Candida parapsilosis (e.g., ATCC 22019)

  • Cryptococcus neoformans (e.g., ATCC 90112)

  • Aspergillus fumigatus (e.g., ATCC 204305)

  • Aspergillus flavus (e.g., ATCC 204304)

Media and Buffers
  • RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate.[7] Buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).

  • Sabouraud Dextrose Agar/Broth (SDA/SDB): For routine culture and inoculum preparation.[8]

  • Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion.[9]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Sterile Saline (0.85% NaCl): With 0.05% Tween 80 (for mold spore collection).

Experimental Protocol 1: Broth Microdilution for MIC Determination

This method, adapted from CLSI documents M27 and M38, is the gold standard for quantitative antifungal susceptibility testing.[10] It determines the lowest concentration of the compound that inhibits visible fungal growth.

Inoculum Preparation

The goal is to create a standardized fungal suspension to ensure inter-assay reproducibility.

  • For Yeasts (Candida, Cryptococcus):

    • Subculture the yeast from frozen stock onto an SDA plate and incubate for 24-48 hours at 35°C.[8]

    • Select 3-5 distinct colonies and suspend them in 5 mL of sterile PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ nm ≈ 0.08-0.1).

    • Create a working suspension by diluting this stock 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]

  • For Molds (Aspergillus):

    • Grow the mold on an SDA plate at 35°C for 5-7 days until sporulation is evident.

    • Gently flood the plate with sterile saline containing 0.05% Tween 80.

    • Dislodge the conidia (spores) by gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the upper conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10⁶ conidia/mL.

    • Create a working suspension by diluting this stock 1:50 in RPMI-1640 medium to achieve a final concentration of approximately 0.4-5 x 10⁴ CFU/mL.

Microdilution Plate Preparation

This process creates a two-fold serial dilution of the test compound.

  • Prepare a stock solution of Methyl 3-(5-methoxypyridin-3-yl)acrylate in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 of each row to be used.

  • In well 1, add 200 µL of the test compound at twice the highest desired final concentration (e.g., for a final top concentration of 128 µg/mL, add 200 µL of a 256 µg/mL solution in RPMI).

  • Perform a serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves well 11 as the growth control (no drug).

  • Well 12 will serve as the sterility control (100 µL RPMI only, no fungi).

Inoculation and Incubation
  • Add 100 µL of the standardized fungal working suspension to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 128, 64, 32... down to 0.25 µg/mL).

  • Seal the plate with an adhesive plate sealer or place it in a humidified container to prevent evaporation.

  • Incubate at 35°C. Read yeast plates at 24-48 hours and mold plates at 48-72 hours.[12]

MIC Endpoint Determination

The MIC is the lowest drug concentration at which a significant decrease in growth is observed compared to the growth control well.[7] For yeasts, this is often defined as ≥50% growth inhibition (MIC-2 endpoint), which can be assessed visually or with a plate reader at 490-530 nm. For molds and for certain drugs like Amphotericin B, a complete inhibition of growth (MIC-0 endpoint) is often used.[13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Inoculum 1. Prepare Standardized Fungal Inoculum Inoculate 4. Inoculate Plate with Fungal Suspension Inoculum->Inoculate Stock 2. Prepare Compound Stock Solutions Plate_Prep 3. Perform Serial Dilution in 96-Well Plate Stock->Plate_Prep Plate_Prep->Inoculate Incubate 5. Incubate at 35°C (24-72h) Inoculate->Incubate Read 6. Read Plate Visually or with Spectrophotometer Incubate->Read Determine_MIC 7. Determine MIC Endpoint Read->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Experimental Protocol 2: Agar Disk Diffusion Assay

This qualitative method provides a visual confirmation of antifungal activity. It is based on the diffusion of the compound from a paper disk into an agar medium, creating a zone of growth inhibition.[14]

  • Plate Preparation: Use MHA plates supplemented with 2% glucose and methylene blue. Ensure the agar depth is uniform (approximately 4 mm).[9]

  • Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in section 3.1.

  • Inoculation: Dip a sterile cotton swab into the adjusted suspension, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of the agar plate three times, rotating the plate 60° after each streak to ensure even coverage.[9]

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface.

  • Compound Addition: Pipette a fixed volume (e.g., 10-20 µL) of the test compound at a specific concentration (e.g., 100 µ g/disk ) onto a disk. Apply solvent (DMSO) to a negative control disk and a standard antifungal to a positive control disk.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Experimental Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity. It is defined as the lowest concentration of a compound that results in a ≥99.9% reduction of the initial inoculum.[15]

  • Prerequisite: An MIC test (Protocol 1) must be completed first.

  • Subculturing: Using the microtiter plate from the MIC assay, take a 10 µL aliquot from each well that showed complete or near-complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot each 10 µL aliquot onto a separate, labeled section of an SDA plate.[15]

  • Incubation: Incubate the SDA plate at 35°C for 48-72 hours, or until growth is clearly visible in spots from lower-concentration wells.

  • MFC Determination: The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or only 1-2 colonies, representing ≥99.9% killing) on the subculture plate.[15][16]

MFC_Workflow MIC_Plate 1. Completed MIC Plate Select_Wells 2. Select Wells at and above the MIC MIC_Plate->Select_Wells Subculture 3. Aliquot 10µL from selected wells onto SDA Plate Select_Wells->Subculture Incubate_SDA 4. Incubate SDA Plate (48-72h) Subculture->Incubate_SDA Read_MFC 5. Identify Lowest Concentration with No Fungal Growth Incubate_SDA->Read_MFC

Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).

Data Presentation and Interpretation

Results should be tabulated for clarity. The ratio of MFC to MIC is a key indicator:

  • MFC/MIC ≤ 4: The compound is generally considered fungicidal .

  • MFC/MIC > 4: The compound is generally considered fungistatic .

Table 1: Example MIC and MFC Data for Methyl 3-(5-methoxypyridin-3-yl)acrylate
Fungal StrainTest Compound MIC (µg/mL)Test Compound MFC (µg/mL)MFC/MIC RatioInterpretationFluconazole MIC (µg/mL)
C. albicans ATCC 900288162Fungicidal0.5
C. parapsilosis ATCC 2201946416Fungistatic1
C. neoformans ATCC 9011216322Fungicidal4
A. fumigatus ATCC 20430532>128>4FungistaticN/A
Table 2: Example Disk Diffusion Zone of Inhibition Data
Fungal StrainTest Compound (100 µ g/disk ) Zone (mm)DMSO (Control) Zone (mm)Voriconazole (1 µ g/disk ) Zone (mm)
C. albicans ATCC 9002814625
A. fumigatus ATCC 20430510622

Potential Mechanism of Action Pathway

Based on the compound's structure, a plausible hypothesis is the inhibition of the ergosterol biosynthesis pathway, a common target for azole and pyridine-based antifungals.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Compound Methyl 3-(5-methoxypyridin-3-yl)acrylate (Hypothesized) Compound->Enzyme Inhibition Enzyme->Ergosterol

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Conclusion

This application note provides a validated, multi-assay framework for the initial in vitro characterization of Methyl 3-(5-methoxypyridin-3-yl)acrylate. By systematically determining the MIC, MFC, and qualitative zone of inhibition against a panel of clinically relevant fungi, researchers can generate the foundational data necessary to assess the compound's potential as a lead candidate for further antifungal drug development. Adherence to these standardized protocols ensures data integrity and facilitates comparison with established antifungal agents.

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

  • Pfaller, M. A., & Sheehan, D. J. (2018). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infection.

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 4th Edition (M27-Ed4). CLSI.

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC.gov.

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA.gov.

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition (M60Ed2E). CLSI.

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology.

  • Gebreyohannes, G., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.

  • Cowen, L. E. (2014). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.

  • Buurman, E. T., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy.

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube.

  • Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog.

  • Lewandowska, K., et al. (2023). Studies on Antifungal Properties of Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations and Their Toxicity In Vitro. International Journal of Molecular Sciences.

  • Cheng, J., et al. (2020). A disc test of antifungal susceptibility. ConnectSci.

  • ResearchGate. (n.d.). Determination of minimum fungicidal concentration (MFC). ResearchGate.

  • Google Patents. (2014). Preparation method of methyl 3-methoxyacrylate. Google Patents.

  • Bhatt, P., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Journal of Patient Safety and Infection Control.

  • Macreadie, I. G., & Macreadie, P. I. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Future Microbiology.

  • Gamarra, S., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance. Frontiers in Cellular and Infection Microbiology.

  • BLDpharm. (n.d.). (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate. BLDpharm.

  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

  • Wang, H., et al. (2022). Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold. Molecules.

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology.

  • ResearchGate. (2025). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate.

  • Lamoth, F., & Pfaller, M. A. (2019). Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. Journal of Fungi.

  • Al-Musawi, B. (n.d.). Lab Eight: Sensitivity Test Antifungal. University of Babylon.

  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52. BenchChem.

  • Vallieres, M., et al. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi.

  • Aldardeer, N. F., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi.

  • ResearchGate. (n.d.). Antifungal activities of pyridines and pyrimidines correlate with their... ResearchGate.

  • Patel, K. K., et al. (2020). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Medical Research and Review.

  • ResearchGate. (2025). (PDF) Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. ResearchGate.

  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology.

  • Scharf, S., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi.

  • Al-Zahrani, E. A., & El-Shazly, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences.

  • Sigma-Aldrich. (n.d.). Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate. Sigma-Aldrich.

  • Le, P. K., et al. (2023). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio.

  • Meletiadis, J., et al. (2000). Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods. Medical Mycology.

  • Kim, J.-H., et al. (2022). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Polymers.

  • Google Patents. (1975). Process for the production of methyl acrylate. Google Patents.

Sources

Method

Application Note: Methyl 3-(5-methoxypyridin-3-yl)acrylate as a Versatile Fragment for Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering an efficient alternative to high-throughput screening by exploring chemical space with low-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering an efficient alternative to high-throughput screening by exploring chemical space with low-complexity molecules.[1][2] This approach systematically builds high-affinity ligands from small, weakly binding fragments, increasing the probability of achieving favorable drug-like properties.[3] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation and application of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a promising fragment candidate. We will detail its physicochemical properties, outline a strategic workflow for its use in a screening campaign, provide step-by-step experimental protocols for hit identification and validation, and discuss strategies for subsequent hit-to-lead optimization.

Introduction to the Fragment Candidate

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a small molecule featuring several key chemical motifs that make it an attractive starting point for FBDD. The methoxypyridine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, capable of engaging in hydrogen bonding via the pyridine nitrogen and pi-stacking interactions. The acrylate tail provides a metabolically accessible ester and a modifiable vinyl system, presenting a clear vector for chemical elaboration and optimization. Its overall structure is well-suited for probing the binding sites of a diverse range of biological targets.

Physicochemical Profile and 'Rule of Three' Analysis

A critical first step in FBDD is to ensure that fragment candidates possess properties conducive to efficient binding and subsequent optimization. The "Rule of Three" provides a widely accepted guideline for these characteristics. The properties of Methyl 3-(5-methoxypyridin-3-yl)acrylate are summarized and evaluated against these criteria below.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 193.20 g/mol [4][5]< 300 DaYes
Molecular Formula C₁₀H₁₁NO₃[4][5]--
cLogP (predicted) ~1.5 - 2.0< 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 4 (Pyridine N, Methoxy O, 2x Carbonyl O)≤ 3No (Minor Deviation)
Rotatable Bonds 4≤ 3No (Minor Deviation)
CAS Number 1000896-01-4[4][5]--

Analysis: Methyl 3-(5-methoxypyridin-3-yl)acrylate demonstrates excellent compliance with the "Rule of Three" for molecular weight and lipophilicity. The number of hydrogen bond acceptors and rotatable bonds slightly exceeds the guideline. This is not a disqualifying factor; rather, it suggests the fragment has a higher degree of functionality than a simpler fragment, potentially allowing it to form more initial interactions with a target. This pre-existing complexity must be considered during the hit-to-lead phase to manage molecular property inflation. The acrylate moiety also presents a potential Michael acceptor, a feature that could be exploited for covalent targeting or may need to be addressed to avoid non-specific reactivity.

Proposed FBDD Screening and Validation Workflow

A successful FBDD campaign relies on a robust and logical workflow that employs orthogonal techniques to identify and validate true binding events, minimizing the pursuit of false positives.[3] The following workflow is proposed for the evaluation of Methyl 3-(5-methoxypyridin-3-yl)acrylate.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_structure Phase 3: Structural Characterization cluster_chem Phase 4: Medicinal Chemistry QC Fragment QC (NMR, LC-MS) Stock Stock Solution (100 mM in DMSO) QC->Stock SPR Primary Screen: Surface Plasmon Resonance (SPR) Stock->SPR NMR Orthogonal Validation: Ligand-Observe NMR (STD, T2-CPMG) SPR->NMR Primary Hits Xray Structural Biology: X-Ray Co-Crystallography NMR->Xray Validated Hits SBDD Structure-Based Drug Design (Hit-to-Lead Optimization) Xray->SBDD

Caption: Proposed FBDD workflow for Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Detailed Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key stages of the FBDD workflow.

Protocol 4.1: Fragment Stock Preparation and Quality Control
  • Rationale: Ensuring the identity, purity, and solubility of the fragment is paramount to avoid artifacts in screening assays.

  • Methodology:

    • Procurement: Obtain Methyl 3-(5-methoxypyridin-3-yl)acrylate (CAS 1000896-01-4) from a reputable vendor.[5]

    • Initial QC: Confirm the identity and purity (>95%) of the solid material using ¹H NMR and LC-MS.

    • Solubilization: Prepare a 100 mM primary stock solution by dissolving the fragment in anhydrous, high-purity dimethyl sulfoxide (DMSO).

    • Aqueous Solubility Test: Perform a kinetic solubility test by diluting the DMSO stock into the final assay buffer to the highest screening concentration (e.g., 1 mM). Check for precipitation visually and by measuring light scatter. This step validates that the fragment will not aggregate under assay conditions.

    • Storage: Aliquot the primary stock into small volumes in sealed vials and store at -20°C under dessication to prevent freeze-thaw cycles and water absorption.

Protocol 4.2: Primary Screening via Surface Plasmon Resonance (SPR)
  • Rationale: SPR is a sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments. It provides real-time kinetic data and is amenable to medium-throughput screening.

  • Methodology:

    • Protein Immobilization: Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 series) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU). Leave one flow cell blank as a reference surface.

    • Buffer Preparation: Use a running buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. Add 1-2% DMSO to the running buffer to match the final DMSO concentration of the fragment dilutions.

    • Screening Run:

      • Inject a dilution series of the fragment (e.g., from 10 µM to 1 mM) over the protein and reference flow cells.

      • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

      • Perform a buffer-only injection every 5-10 cycles for double referencing.

    • Data Analysis:

      • Subtract the reference flow cell signal and the buffer-only signal from the active flow cell sensorgrams.

      • Analyze the processed sensorgrams. A concentration-dependent increase in RU during the association phase that returns to baseline during dissociation indicates a specific binding event.

      • Fit the steady-state response levels against concentration to determine the equilibrium dissociation constant (Kᴅ). Hits are typically classified as fragments with a Kᴅ < 1 mM.

Protocol 4.3: Hit Validation via Ligand-Observe NMR
  • Rationale: NMR-based methods provide direct evidence of a fragment binding to the target protein in solution, serving as a robust orthogonal validation to eliminate SPR artifacts like non-specific surface binding. Saturation Transfer Difference (STD) NMR is particularly effective.

  • Methodology:

    • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).

      • Sample A (Reference): 500 µM fragment.

      • Sample B (STD): 500 µM fragment + 10-20 µM target protein.

    • NMR Acquisition:

      • Acquire a standard 1D ¹H spectrum of Sample A to assign fragment proton signals.

      • On Sample B, acquire an STD NMR experiment. This involves two spectra:

        • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm).

        • Off-resonance spectrum: Saturate a region far from any protein or fragment signals (e.g., 40 ppm).

    • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from fragment protons that were in close proximity to the saturated protein, confirming a binding event.

    • Interpretation: The presence of signals in the STD difference spectrum corresponding to the fragment's protons is a positive validation of binding. The relative intensities of the signals can provide initial insights into which part of the fragment is most closely interacting with the protein.

Hit Progression and Structure-Based Design

Once a fragment hit is validated and its binding mode is determined, typically by X-ray crystallography, the hit-to-lead optimization phase begins. The goal is to increase potency and selectivity while maintaining favorable physicochemical properties.

  • Ligand Efficiency (LE): A key metric for prioritizing fragments is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. It is calculated as: LE = -ΔG / N = (1.37 * pKᴅ) / N where ΔG is the Gibbs free energy of binding, pKᴅ is the negative log of the dissociation constant, and N is the number of non-hydrogen atoms. A fragment with a Kᴅ of 500 µM (pKᴅ = 3.3) and 14 heavy atoms (C₁₀H₁₁NO₃) would have an LE of (1.37 * 3.3) / 14 ≈ 0.32. This is a respectable value for an initial hit, suggesting it is a good starting point for optimization.

The high-resolution structure of the fragment-protein complex is crucial for guiding medicinal chemistry efforts.

Hit_To_Lead cluster_strategies Hit-to-Lead Optimization Strategies cluster_output Outcome Start Validated Hit: Methyl 3-(5-methoxypyridin-3-yl)acrylate in binding pocket Grow Fragment Growing Extend from the acrylate tail into an adjacent sub-pocket. Start->Grow Link Fragment Linking Use the vinyl group to link to a second, nearby fragment. Start->Link Merge Fragment Merging Combine features with an overlapping fragment hit. Start->Merge Lead Potent Lead Compound (nM affinity, drug-like properties) Grow->Lead Link->Lead Merge->Lead

Caption: Common strategies for evolving a fragment hit into a lead compound.

Safety and Handling

According to supplier safety data, Methyl 3-(5-methoxypyridin-3-yl)acrylate is associated with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Handling: Researchers should handle this compound in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

Methyl 3-(5-methoxypyridin-3-yl)acrylate possesses the fundamental physicochemical properties of a promising fragment for FBDD campaigns. Its structural features offer multiple points for target interaction and subsequent chemical modification. By following the robust, multi-faceted workflow detailed in this note—encompassing rigorous QC, sensitive biophysical screening, orthogonal validation, and structural biology—researchers can effectively evaluate this fragment's potential against their target of interest. A successfully validated hit from this fragment provides a high-quality, ligand-efficient starting point for a structure-guided medicinal chemistry program aimed at developing novel therapeutics.

References

  • PubChem. (n.d.). Methyl 3-methoxyacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Choi, S., & Lee, S. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl 3-methoxyacrylate.
  • ResearchGate. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved from [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Utility of Methyl 3-(5-methoxypyridin-3-yl)acrylate in Modern Organic Synthesis

Introduction: The Pyridine Scaffold in Drug Discovery The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility. The substitution pattern on the pyridine ring is a critical determinant of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. The strategic introduction of substituents like halogens for cross-coupling reactions or methoxy groups to modulate electronic properties and metabolic stability is a cornerstone of modern drug design.[1][2]

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a versatile building block that embodies these principles. It offers a unique combination of reactive handles: the electron-deficient acrylate moiety, which is primed for conjugate additions and cycloadditions, and a pyridine ring activated by an electron-donating methoxy group. This application note provides an in-depth guide to the properties, synthesis, and synthetic applications of this valuable intermediate, complete with detailed protocols for its use in key chemical transformations relevant to drug development.

Physicochemical and Spectroscopic Profile

Methyl 3-(5-methoxypyridin-3-yl)acrylate is typically a solid at room temperature. A comprehensive understanding of its properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1000896-01-4; 1233560-96-7 (E-isomer)[3][4]
Molecular Formula C₁₀H₁₁NO₃[4]
Molecular Weight 193.20 g/mol [4]
Physical Form Solid
SMILES String COC(=O)\C=C\c1cncc(OC)c1

Spectroscopic Characterization (Expected):

  • ¹H NMR: Protons of the acrylate double bond would appear as doublets in the δ 6.0-8.0 ppm range with a characteristic trans-coupling constant (J ≈ 16 Hz). Signals for the pyridine ring protons would be observed in the aromatic region (δ 7.0-8.5 ppm). The methoxy and methyl ester protons would appear as singlets around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester would be found downfield (δ ~165-170 ppm). Carbons of the pyridine ring and the double bond would appear in the δ 110-160 ppm region.

  • IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester at ~1720 cm⁻¹, C=C stretching at ~1640 cm⁻¹, and C-O stretching for the ether and ester groups in the 1100-1300 cm⁻¹ region.

Synthesis of the Building Block

While commercially available, the synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate can be readily achieved in a laboratory setting. A highly efficient and common method is the Palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene.

Proposed Synthetic Route: Heck Reaction

The reaction involves the coupling of 3-bromo-5-methoxypyridine with methyl acrylate. The choice of a palladium catalyst, a phosphine ligand, and a suitable base is critical for achieving high yields and selectivity.[5][6]

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-Bromo-5-methoxypyridine D Heck Coupling Reaction (e.g., 100 °C, 12h) A->D B Methyl Acrylate B->D C Pd(OAc)₂ (Catalyst) P(o-tolyl)₃ (Ligand) Et₃N (Base) DMF (Solvent) C->D E Work-up & Purification (Extraction, Chromatography) D->E F Methyl 3-(5-methoxypyridin-3-yl)acrylate E->F

Figure 1. Workflow for the synthesis of the title compound via Heck coupling.

Protocol 1: Synthesis via Heck Reaction

This protocol describes a general procedure for the synthesis of (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Materials and Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-methoxypyridine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF to dissolve the solids, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Key Applications in Organic Synthesis

The reactivity of Methyl 3-(5-methoxypyridin-3-yl)acrylate is dominated by the electrophilic nature of its α,β-unsaturated ester system, making it an excellent substrate for nucleophilic conjugate addition reactions.

Michael Addition (Conjugate Addition)

The Michael addition is a cornerstone of C-C, C-N, C-S, and C-O bond formation. The acrylate moiety readily accepts a wide range of soft nucleophiles, such as enolates, amines, and thiols.[7][8] This reaction is particularly valuable in drug development for linking different molecular fragments. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, or in some cases, a Lewis acid or phosphine catalyst.[7][8]

Figure 2. Generalized mechanism of a base-catalyzed Michael addition to an acrylate.

Protocol 2: Michael Addition of a Thiol

This protocol provides a method for the addition of a thiol to Methyl 3-(5-methoxypyridin-3-yl)acrylate, a common transformation for synthesizing compounds with potential biological activity.

Materials and Reagents:

  • Methyl 3-(5-methoxypyridin-3-yl)acrylate (1.0 equiv)

  • Thiol (e.g., benzyl mercaptan) (1.1 equiv)

  • Triethylamine (Et₃N) (0.2 equiv, as catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve Methyl 3-(5-methoxypyridin-3-yl)acrylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the thiol to the solution.

  • Add the catalytic amount of triethylamine dropwise while stirring.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is often rapid. Monitor its completion by TLC.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • If necessary, purify the resulting thioether product by flash column chromatography.

Cycloaddition Reactions

The electron-deficient double bond of the acrylate can serve as a dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. For instance, reaction with nitrile oxides (generated in situ from oximes) can lead to the formation of isoxazoline-substituted pyridines.[9] Isoxazolines are another important heterocyclic motif found in many biologically active compounds.[9] These reactions provide powerful tools for rapidly increasing molecular complexity and accessing diverse chemical space.

Conclusion

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its dual reactivity, stemming from the methoxy-substituted pyridine ring and the electrophilic acrylate system, allows for a wide array of chemical transformations. The protocols provided herein for its synthesis and application in Michael additions serve as a practical guide for researchers. By leveraging the predictable reactivity of this intermediate, scientists can efficiently construct complex molecular architectures en route to novel therapeutic agents.

References

  • CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google P
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])

  • CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google P
  • A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC - NIH. (URL: [Link])

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. (URL: [Link])

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. (URL: [Link])

  • Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem - NIH. (URL: [Link])

  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts - ResearchGate. (URL: [Link])

  • Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])

  • Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties - MDPI. (URL: [Link])

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - SciSpace. (URL: [Link])

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - Final Draft. (URL: [Link])

  • The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. (URL: [Link])

  • Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem. (URL: [Link])

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (URL: [Link])

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC. (URL: [Link])

  • Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

Method

Application Notes and Protocols: Methyl 3-(5-methoxypyridin-3-yl)acrylate in Medicinal Chemistry

Introduction: The Emerging Potential of Pyridine-Acrylate Scaffolds in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyridine-Acrylate Scaffolds in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have cemented its status as a privileged scaffold in the design of novel therapeutics.[1] When coupled with an acrylate moiety, the resulting pyridinyl acrylate scaffold presents a compelling starting point for the development of targeted covalent inhibitors, particularly in the realm of oncology.[2][3] The acrylate group, a well-known Michael acceptor, can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of proteins, leading to potent and often prolonged inhibition.[3][4]

This document provides a detailed guide to the potential applications of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a compound that marries the favorable properties of the pyridine scaffold with the reactive potential of the acrylate warhead. The presence of a methoxy group on the pyridine ring is also of significant interest, as this substitution can modulate the compound's electronic and steric profile, potentially enhancing its biological activity and pharmacokinetic properties.[5] Drawing on the established activities of structurally related methoxypyridine and pyridinyl acrylate derivatives, we will explore the prospective applications of this compound as a kinase inhibitor, with a particular focus on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6]

Physicochemical Properties of Methyl 3-(5-methoxypyridin-3-yl)acrylate

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in medicinal chemistry. The following table summarizes the key properties of (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate.

PropertyValueSource
CAS Number 1233560-96-7[7]
Molecular Formula C₁₀H₁₁NO₃[7]
Molecular Weight 193.20 g/mol [7]
Appearance Solid[7]
SMILES O=C(OC)/C=C/C1=CC(OC)=CN=C1[7]

Synthetic Strategy: Accessing the Pyridinyl Acrylate Scaffold

The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. These methods offer a versatile and robust approach to forming the crucial carbon-carbon bond between the pyridine ring and the acrylate moiety.

Protocol 1: Synthesis via Heck-Mizoroki Reaction

The Heck-Mizoroki reaction provides a direct method for the arylation of alkenes.[8] In this protocol, 3-bromo-5-methoxypyridine is coupled with methyl acrylate in the presence of a palladium catalyst.

G reagent1 3-Bromo-5-methoxypyridine reaction Heck-Mizoroki Coupling 80-100 °C, 8-12 h reagent1->reaction reagent2 Methyl Acrylate reagent2->reaction catalyst Pd(OAc)₂ (Palladium(II) Acetate) catalyst->reaction ligand P(o-tol)₃ (Tri(o-tolyl)phosphine) ligand->reaction base Et₃N (Triethylamine) base->reaction solvent DMF (Dimethylformamide) solvent->reaction product Methyl 3-(5-methoxypyridin-3-yl)acrylate reaction->product G reagent1 5-Methoxypyridine-3-boronic acid reaction Suzuki-Miyaura Coupling 80-90 °C, 4-6 h reagent1->reaction reagent2 Methyl 3-bromoacrylate reagent2->reaction catalyst Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) catalyst->reaction base K₂CO₃ (Potassium Carbonate) base->reaction solvent Dioxane/H₂O solvent->reaction product Methyl 3-(5-methoxypyridin-3-yl)acrylate reaction->product G cluster_0 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Methyl 3-(5-methoxypyridin-3-yl)acrylate Inhibitor->PI3K Covalent Inhibition Inhibitor->mTORC1 Covalent Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate. This document is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this key chemical intermediate. The content is structured in a practical question-and-answer format to directly address potential issues.

I. General Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Q1: What are the primary synthetic routes for preparing (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate, and which is best for scale-up?

A1: There are three principal methods for synthesizing this α,β-unsaturated ester: the Heck Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Wittig Reaction.

  • Heck Reaction: Couples 3-halo-5-methoxypyridine with methyl acrylate using a palladium catalyst. It is a powerful C-C bond-forming reaction but can be expensive and challenging to scale due to catalyst cost, leaching, and phosphine ligand sensitivity.[1][2]

  • Wittig Reaction: Reacts 5-methoxypyridine-3-carbaldehyde with a phosphonium ylide. While a classic method, its scale-up is often hindered by the generation of triphenylphosphine oxide as a byproduct, which can be difficult to remove, and potentially poor E/Z selectivity with unstabilized ylides.[3][4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: An enhancement of the Wittig reaction that uses a phosphonate carbanion to react with 5-methoxypyridine-3-carbaldehyde. This route is highly recommended for scale-up. It demonstrates excellent (E)-selectivity for acrylates and produces a water-soluble phosphate byproduct, greatly simplifying purification.[5][6][7]

For scalability, the HWE reaction is generally the most robust and economically viable choice due to its high stereoselectivity and simplified product isolation.[7]

Q2: What are the critical quality attributes for the starting materials?

A2: Regardless of the chosen route, the purity of starting materials is paramount for a successful scale-up.

  • 5-methoxypyridine-3-carbaldehyde (for HWE/Wittig): Should be free of the corresponding carboxylic acid, which can quench the basic reagents. Purity should be >98% by GC or HPLC.

  • 3-Bromo-5-methoxypyridine (for Heck): Must be free of isomeric impurities and di-halogenated pyridines, as these will generate difficult-to-remove side products. The presence of residual metals from its synthesis can also poison the palladium catalyst.

  • Reagents (Phosphonates, Bases, Solvents): All reagents should be anhydrous where specified. For the HWE reaction, the base (e.g., NaH, NaOMe) must be handled under an inert atmosphere to prevent deactivation by moisture. Solvents must be of sufficient purity to avoid introducing catalyst poisons.

II. Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Route

This is the recommended route for scale-up. The primary reaction involves the condensation of 5-methoxypyridine-3-carbaldehyde with a phosphonate ester like trimethyl phosphonoacetate.

G cluster_0 Reagents cluster_1 Reaction & Workup Aldehyde 5-Methoxypyridine- 3-carbaldehyde Reaction HWE Reaction (Deprotonation & Addition-Elimination) Aldehyde->Reaction Phosphonate Trimethyl Phosphonoacetate Phosphonate->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Workup Aqueous Workup (Removes Phosphate Byproduct) Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Purification->Product

Caption: Workflow for the Horner-Wadsworth-Emmons Synthesis.

Q3: My HWE reaction has stalled or shows low conversion of the aldehyde. What are the likely causes?

A3: Low conversion is typically traced back to inefficient deprotonation of the phosphonate or issues with the aldehyde.

  • Cause 1: Ineffective Deprotonation. The pKa of trimethyl phosphonoacetate is approximately 19-20. A sufficiently strong base is required for complete carbanion formation.

    • Solution: If using a mild base like K₂CO₃, the reaction may require higher temperatures or a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility and reactivity. For a more definitive and rapid reaction at lower temperatures, stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous solvent (like THF or DME) are recommended.[5] Ensure the base is fresh and has been handled under inert conditions (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.

  • Cause 2: Aldehyde Quality. The presence of acidic impurities (like the corresponding carboxylic acid) in the aldehyde starting material will consume the base, leaving insufficient amounts to deprotonate the phosphonate.

    • Solution: Verify the purity of the 5-methoxypyridine-3-carbaldehyde by NMR or HPLC. If acidic impurities are detected, purify the aldehyde via column chromatography or recrystallization before use.

  • Cause 3: Low Reaction Temperature. While strong bases allow for lower temperatures, the nucleophilic addition step still requires sufficient thermal energy.

    • Solution: If deprotonation is confirmed to be efficient, consider slowly warming the reaction mixture from 0°C to room temperature or slightly above (e.g., 40°C) to facilitate the addition-elimination sequence.[6]

Q4: The final product is difficult to purify, showing a persistent water-soluble impurity. What is this and how can I remove it?

A4: This is the hallmark advantage of the HWE reaction. The byproduct is a dialkyl phosphate salt (e.g., sodium diethyl phosphate), which is highly water-soluble.[7] Difficulty in its removal suggests an inadequate aqueous workup.

  • Solution: Perform a robust aqueous workup. After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water, followed by a brine wash. The brine wash helps to break up any emulsions and removes residual water from the organic phase. On a large scale, a liquid-liquid extraction setup is highly efficient. The ease of removing this byproduct is a key reason the HWE reaction is superior to the classic Wittig for scale-up.[5][7]

ParameterWittig ReactionHorner-Wadsworth-Emmons
Phosphorus Reagent Triphenylphosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine OxideDialkyl Phosphate Salt
Byproduct Removal Difficult (often requires chromatography)Easy (water-soluble, removed by extraction)[7]
Stereoselectivity Variable (depends on ylide stability)[8][9]Excellent (strongly favors E-alkene)[5][10]
Reagent Reactivity Less reactive with hindered ketonesMore nucleophilic, reacts readily[10]

III. Troubleshooting Guide: The Heck Reaction Route

While not the primary recommendation for scale-up, the Heck reaction is a valid alternative. Key challenges revolve around the palladium catalyst system.

G cluster_0 Reagents cluster_1 Catalytic Cycle ArylHalide 3-Bromo-5-methoxy pyridine OA Oxidative Addition ArylHalide->OA Alkene Methyl Acrylate Insertion Migratory Insertion Alkene->Insertion Catalyst Pd Source (e.g., Pd(OAc)2) + Phosphine Ligand Catalyst->OA Base Base (e.g., Et3N, K2CO3) RI Reductive Elimination Base->RI OA->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->RI Product (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Elimination->Product RI->Catalyst Regenerates Pd(0)

Caption: Simplified Catalytic Cycle for the Heck Reaction.

Q5: My Heck reaction is very slow or fails to initiate. Why?

A5: This issue almost always points to the catalyst. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precursor like Pd(OAc)₂.[2]

  • Cause 1: Inefficient Catalyst Activation. The reduction of Pd(II) to Pd(0) can be slow.

    • Solution: Ensure your phosphine ligand is not oxidized. Many phosphine ligands are air-sensitive.[11] Using bulky, electron-rich phosphine ligands can accelerate both the reduction of Pd(II) and the rate-limiting oxidative addition step. Examples include tri-tert-butylphosphine or biaryl phosphines (e.g., SPhos, XPhos).

  • Cause 2: Ligand Instability or Inappropriateness. The ligand stabilizes the Pd(0) catalytic species. If the ligand is unstable at the reaction temperature or not bulky enough, the Pd(0) nanoparticles can agglomerate into inactive palladium black.

    • Solution: Screen different phosphine ligands. The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway.[12] Air-stable ligands are available and can simplify handling during scale-up.[11][13]

  • Cause 3: Poor Substrate Quality. As mentioned in the FAQs, impurities in the aryl bromide can act as catalyst poisons.

    • Solution: Re-purify the 3-bromo-5-methoxypyridine starting material.

Q6: My final product is contaminated with palladium. How can I reduce palladium leaching to acceptable levels (<10 ppm)?

A6: Palladium leaching is a major hurdle for using the Heck reaction in pharmaceutical synthesis.[2] The issue arises from dissolved palladium species that remain in the product stream.[14][15]

  • Solution 1: Catalyst System Optimization. Using a heterogeneous catalyst (e.g., Pd on carbon) can help, but leaching of molecular Pd species is still known to occur, as the reaction is often catalyzed by these dissolved species.[15][16] Optimizing the ligand-to-palladium ratio can help stabilize the palladium in a recoverable form.

  • Solution 2: Post-Reaction Scavenging. This is the most common industrial solution. After the reaction is complete, the product stream is treated with a scavenger designed to bind tightly to residual palladium.

    • Recommended Scavengers: Thiol-functionalized silica gel, activated carbon, or specialized commercial scavengers are highly effective. A simple treatment and filtration step can reduce palladium levels significantly. The choice of scavenger depends on the solvent and specific nature of the palladium species.

  • Solution 3: Control of Redeposition. Studies have shown that palladium concentration in the solution is highest at the beginning of the reaction and decreases as the reaction completes.[16] Allowing the reaction mixture to stir at an elevated temperature after completion can sometimes promote the redeposition of palladium onto the support if a heterogeneous catalyst is used.[16]

IV. Recommended Scale-Up Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is a general guideline for a 100g scale synthesis. All operations should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-methoxypyridine-3-carbaldehyde (100 g, 0.73 mol)

  • Trimethyl phosphonoacetate (146 g, 0.80 mol, 1.1 eq)

  • Sodium Methoxide (43.5 g, 0.80 mol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (1.5 L)

  • Ethyl Acetate (2 L)

  • Deionized Water (2 L)

  • Brine (Saturated NaCl solution) (500 mL)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. Ensure the system is completely dry and purged with nitrogen.

  • Reagent Charging: Charge anhydrous THF (1 L) and trimethyl phosphonoacetate to the reactor. Begin stirring and cool the solution to 0-5°C using a circulating chiller.

  • Base Addition: Add the sodium methoxide portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C. A thick white slurry will form. Stir the mixture at 0-5°C for 1 hour to ensure complete deprotonation.

  • Aldehyde Addition: Dissolve the 5-methoxypyridine-3-carbaldehyde in anhydrous THF (500 mL). Add this solution dropwise to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Monitoring (IPC): After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 10°C and slowly add deionized water (1 L) to quench the reaction and dissolve the phosphate salts.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 L) and then brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product will be a solid or a thick oil. It can be purified further by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate as a white to off-white solid.

V. References

  • CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents. Available at:

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges - MDPI. Available at: [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides - ACS Publications. Available at: [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes - ACS Publications. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides - ACS Publications. Available at: [Link]

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones - ACS Publications. Available at: [Link]

  • (PDF) Heck Reaction—State of the Art - ResearchGate. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]

  • Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting - PubMed Central. Available at: [Link]

  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon - ResearchGate. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - ACS Publications. Available at: [Link]

  • Wittig Reaction Practice Problems - Chemistry Steps. Available at: [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Royal Society of Chemistry. Available at: [Link]

  • The Wittig Reaction's E & Z Alkene Products Made Easy! - YouTube. Available at: [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents. Available at:

  • In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles - MDPI. Available at: [Link]

  • US3925463A - Process for the production of methyl acrylate - Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystallography of Methyl 3-(5-methoxypyridin-3-yl)acrylate Derivatives

Introduction: The Structural Significance of the Pyridine-Acrylate Scaffold In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to designing effec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the Pyridine-Acrylate Scaffold

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to designing effective and specific therapeutic agents.[1] The scaffold of Methyl 3-(5-methoxypyridin-3-yl)acrylate represents a confluence of privileged fragments in medicinal chemistry. The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its hydrogen bonding capabilities and metabolic stability. The acrylate moiety serves as a versatile Michael acceptor, crucial for the design of covalent inhibitors, while the methoxy substituent can profoundly influence molecular conformation, solubility, and electronic properties.

While crystallographic data for the specific title compound and its direct derivatives are not prevalent in publicly accessible databases, this guide provides a comprehensive framework for their structural analysis. By comparing established methodologies and crystallographic data from closely related analogues, we can predict structural behavior and establish a robust protocol for future investigations. This document serves as a technical blueprint for researchers aiming to elucidate the solid-state properties of this important class of molecules.

Part 1: A Methodological Blueprint for Crystallographic Analysis

The successful determination of a crystal structure is not a singular event but the culmination of a meticulous, multi-step process. Each stage, from synthesis to data refinement, presents choices that directly impact the quality of the final structure. The causality behind these choices is critical for obtaining crystals that a crystallographer would treasure.[2]

Synthesis and High-Purity Refinement

The journey to a high-quality crystal begins with the synthesis of the target compound. A plausible route for Methyl 3-(5-methoxypyridin-3-yl)acrylate involves a palladium-catalyzed Heck reaction or a Horner-Wadsworth-Emmons olefination, starting from 5-methoxy-3-pyridinecarboxaldehyde.

Causality: The prerequisite for successful crystallization is exceptionally high purity (>99%). Even minor impurities can act as "kinks" in the crystal lattice, inhibiting the ordered packing required for diffraction-quality single crystals. Therefore, the final product must be rigorously purified, typically via column chromatography followed by recrystallization.

Exemplary Protocol: Purification

  • Column Chromatography: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column.

  • Elution: A gradient of ethyl acetate in hexane is used as the eluent to separate the target compound from byproducts and starting materials.

  • Recrystallization: The purified oil or solid is then recrystallized from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield a highly pure, often microcrystalline, powder ready for single-crystal growth experiments.

The Art and Science of Single Crystal Growth

Growing a single crystal is often the most challenging step. The goal is to guide molecules to self-assemble from a disordered solution into a perfectly ordered lattice. This requires achieving a state of supersaturation slowly and methodically.[3] For small organic molecules, several techniques are standard.[2][4][5]

Comparison of Crystal Growth Techniques

TechniquePrincipleIdeal ForCausality & Rationale
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[2][5]Compounds that are stable at ambient conditions and moderately soluble.This is the simplest method. The choice of solvent is critical; a solvent with moderate volatility (e.g., ethanol, ethyl acetate) is often ideal. Too rapid evaporation leads to many nucleation sites and small crystals.[6]
Vapor Diffusion A solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[5]Compounds that are highly soluble in one solvent but insoluble in another. Useful for sensitive molecules.This method offers finer control over the rate of supersaturation compared to slow evaporation. The rate is controlled by the vapor pressures of the two solvents. A common setup is a solution in chloroform with an anti-solvent of hexane.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to crystallization.[5][6]Compounds whose solubility is highly dependent on temperature.The key is a very slow cooling rate. This can be achieved by placing the heated solution in a Dewar flask or a programmable oven to minimize thermal shock and allow large, well-ordered crystals to form.
Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface where the two liquids slowly mix.[3]When precise control over the diffusion interface is needed.This technique is particularly successful for obtaining high-quality crystals but requires careful selection of solvents with different densities and miscibility.[3]
X-ray Diffraction: Data Collection and Structure Refinement

Once a suitable single crystal (ideally 0.05 - 0.3 mm in size) is obtained, it is subjected to X-ray analysis.[3]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Mount Mount Crystal on Goniometer Cryo Cool Crystal in N2 Stream (e.g., 100 K) Mount->Cryo Minimize thermal vibration Collect Collect Diffraction Images (Rotating Crystal Method) Cryo->Collect Process Process Images (Integrate Reflection Intensities) Collect->Process Correct Apply Corrections (Lorentz, Polarization, Absorption) Process->Correct Solve Solve Phase Problem (e.g., Direct Methods) Correct->Solve Map Generate Initial Electron Density Map Solve->Map Yields initial model Refine Refine Atomic Positions, Displacement Parameters & Occupancies Map->Refine Validate Validate Final Structure (Check R-factors, Geometry) Refine->Validate Iterative process G cluster_A Analogue A: H-Bonded Dimer Motif cluster_B Predicted Motif for Title Compound: π-Stacking A1 Pyridine-N A2 O-H-- A1->A2 H-Bond A3 --H-O A4 N-Pyridine A3->A4 H-Bond B1 [Pyridine Ring 1] B2 [Pyridine Ring 2] B1->B2 π-π interaction (offset stack)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 3-(5-methoxypyridin-3-yl)acrylate Analogs: A Proposed Investigation

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the therapeutic potential of Methyl 3-(5-methoxypyridin-3...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the therapeutic potential of Methyl 3-(5-methoxypyridin-3-yl)acrylate, a molecule that marries the biological significance of the pyridine nucleus with the versatile reactivity of the acrylate moiety. While direct and extensive structure-activity relationship (SAR) studies on this specific parent compound are not widely published, this document serves as a comprehensive, forward-looking guide for researchers and drug development professionals. By synthesizing data from analogous chemical series, we will propose a systematic SAR exploration to unlock the therapeutic promise of this compound class.

The acrylate scaffold is a recognized pharmacophore present in a variety of therapeutic agents, with activities ranging from anticancer and antioxidant to anti-inflammatory.[1] Molecules incorporating acrylates have been shown to induce apoptotic cell death and disrupt tubulin polymerization, key mechanisms in cancer chemotherapy.[1] Similarly, the pyridine ring is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The convergence of these two moieties in Methyl 3-(5-methoxypyridin-3-yl)acrylate presents a compelling starting point for the development of novel therapeutic agents.

This guide will lay out a proposed SAR study, offering a comparative analysis of hypothetical analogs and the experimental methodologies required to evaluate them. The insights are drawn from established findings on related acrylate and pyridine-containing compounds, providing a robust, evidence-based framework for investigation.

Proposed Structure-Activity Relationship (SAR) Exploration

The central hypothesis of our proposed study is that systematic structural modifications to Methyl 3-(5-methoxypyridin-3-yl)acrylate will significantly modulate its biological activity. The key areas for modification are the pyridine ring, the acrylate linker, and the methyl ester group.

Modifications of the Pyridine Ring

The electronic and steric properties of the pyridine ring are critical for its interaction with biological targets. We propose a series of modifications to probe the importance of the methoxy group and the nitrogen position.

  • Positional Isomers of the Methoxy Group: Moving the methoxy group to other positions on the pyridine ring (e.g., 2-, 4-, or 6-position) will help determine the optimal substitution pattern for target engagement.

  • Electronic Modulation of the Methoxy Group: Replacing the methoxy group with other substituents of varying electronic properties (e.g., electron-donating groups like -NH2, -OH; electron-withdrawing groups like -Cl, -CF3, -NO2) will elucidate the role of electronics in activity.

  • Steric Bulk: Introducing bulkier alkoxy groups (e.g., ethoxy, isopropoxy) in place of the methoxy group will probe the steric tolerance of the binding pocket.

Modifications of the Acrylate Moiety

The acrylate linker is a Michael acceptor and its geometry and electronic properties are crucial for covalent or non-covalent interactions with target proteins.

  • Ester to Amide/Acid Conversion: Hydrolysis of the methyl ester to the corresponding carboxylic acid or conversion to various amides (primary, secondary, tertiary) will explore the importance of the ester functionality for activity and introduce new hydrogen bonding capabilities. Studies on related 3-(4-chlorophenyl)acrylate derivatives have shown that the free carboxylic acid can exhibit potent cytotoxicity.[4]

  • Substitution on the Acrylate Backbone: Introducing small alkyl groups (e.g., methyl) at the α- or β-position of the acrylate can alter its reactivity and conformation, potentially leading to changes in biological activity.

The following table summarizes the proposed initial library of analogs for synthesis and screening.

Analog Series Modification Rationale Example Structures Hypothesized Impact on Activity
A: Pyridine Ring Probing electronic and steric requirements.2-methoxy, 4-methoxy, 6-methoxy isomers; 5-chloro, 5-nitro, 5-amino analogs.Altered binding affinity and selectivity.
B: Acrylate Ester Investigating the role of the ester and introducing H-bond donors/acceptors.Carboxylic acid, N-methyl amide, N,N-dimethyl amide analogs.Changes in cell permeability, solubility, and target interaction.
C: Acrylate Backbone Modifying the reactivity and conformation of the Michael acceptor.α-methyl, β-methyl analogs.Altered covalent binding potential and target specificity.

Experimental Protocols

To ensure the integrity and reproducibility of the proposed SAR study, the following detailed experimental protocols are outlined.

General Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate Analogs

The synthesis of the parent compound and its analogs can be achieved through a Horner-Wadsworth-Emmons reaction, a reliable method for forming α,β-unsaturated esters.

Step-by-Step Protocol:

  • Phosphonate Synthesis: React the appropriate substituted (halomethyl)pyridine with triethyl phosphite to form the corresponding diethyl phosphonate.

  • Aldehyde Preparation: Prepare the requisite substituted pyridine-3-carbaldehyde. For the parent compound, this would be 5-methoxypyridine-3-carbaldehyde.

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of the diethyl phosphonate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C to generate the ylide.

    • Slowly add the pyridine-3-carbaldehyde derivative to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired acrylate analog.

Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

G cluster_synthesis Synthesis Workflow start Substituted (halomethyl)pyridine + Triethyl phosphite phosphonate Diethyl phosphonate derivative start->phosphonate hwe Horner-Wadsworth-Emmons Reaction (NaH, THF) phosphonate->hwe aldehyde Substituted pyridine-3-carbaldehyde aldehyde->hwe workup Aqueous Work-up & Extraction hwe->workup purification Column Chromatography workup->purification product Target Acrylate Analog purification->product

Caption: Synthetic workflow for the preparation of Methyl 3-(5-methoxypyridin-3-yl)acrylate analogs.

In Vitro Biological Evaluation

Based on the activities of related compounds, the initial screening of the synthesized analogs should focus on their anticancer and antimicrobial properties.

a) Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog.

b) Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microorganisms with no compound) and negative controls (broth with no microorganisms).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

G cluster_screening Biological Screening Workflow synthesis Synthesized Analogs anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial ic50 Determine IC50 values anticancer->ic50 mic Determine MIC values antimicrobial->mic sar Structure-Activity Relationship Analysis ic50->sar mic->sar

Caption: Workflow for the biological evaluation of the synthesized analogs.

Comparative Data from Analogous Series

While awaiting experimental data on our proposed series, we can draw valuable insights from published SAR studies on structurally related compounds. For instance, a study on 3-(4-chlorophenyl)acrylate derivatives revealed key SAR trends against the MDA-MB-231 human breast carcinoma cell line.[1]

Table 1: Cytotoxic Activity of 3-(4-chlorophenyl)acrylate Analogs against MDA-MB-231 Cells [1][4]

Compound Structure IC50 (µM)
4b 3-(4-chlorophenyl)acrylic acid3.24
5a Methyl 3-(4-chlorophenyl)acrylate4.83
5e Isopropyl 3-(4-chlorophenyl)acrylate4.06
5d tert-Butyl 3-(4-chlorophenyl)acrylate45.78

Data extracted from Fayad et al., 2023.[1][4]

From this data, we can infer several important points that can guide our SAR study of Methyl 3-(5-methoxypyridin-3-yl)acrylate analogs:

  • Ester vs. Acid: The free carboxylic acid (compound 4b) is highly potent, suggesting that hydrolysis of the methyl ester in our series could be a beneficial modification.[4]

  • Steric Hindrance on the Ester: Increasing the steric bulk of the ester group from methyl (5a) to isopropyl (5e) maintains good activity. However, the significantly larger tert-butyl group (5d) leads to a dramatic loss of potency, indicating a potential steric clash in the target's binding site.[1]

These findings strongly support our proposed modifications to the acrylate moiety and provide a valuable benchmark for our future results.

Conclusion

Methyl 3-(5-methoxypyridin-3-yl)acrylate stands as a promising starting point for the development of novel therapeutic agents. Although direct SAR studies on this compound are limited, a systematic investigation, guided by the principles and methodologies outlined in this guide, has the potential to yield potent and selective drug candidates. By leveraging the known biological activities of the acrylate and pyridine scaffolds and drawing comparative insights from analogous series, researchers can efficiently navigate the chemical space around this core structure. The proposed synthesis and screening workflows provide a clear and robust framework for this endeavor, paving the way for the discovery of new treatments for a range of diseases.

References

  • Fayad, W., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(43), 38394–38405. [Link]

  • Fayad, W., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]

  • Google Patents. Preparation method of methyl 3-methoxyacrylate.
  • ResearchGate. Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. ResearchGate. [Link]

  • PubMed. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. PubMed. [Link]

  • PubMed. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications. PubMed. [Link]

  • MDPI. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • MDPI. A New MBH Adduct as an Efficient Ligand in the Synthesis of Metallodrugs: Characterization, Geometrical Optimization, XRD, Biological Activities, and Molecular Docking Studies. MDPI. [Link]

  • ResearchGate. Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate. [Link]

  • Google Patents. Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • ResearchGate. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. ResearchGate. [Link]

  • PubMed. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • National Institutes of Health. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. National Institutes of Health. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Methyl 3-(5-methoxypyridin-3-yl)acrylate and Ethyl 3-(5-methoxypyridin-3-yl)acrylate

Introduction In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines, acrylate derivatives serve as exceptionally versatile intermediates. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: Methyl 3-(5-methoxypyridin-3-yl)acrylate and its ethyl counterpart, Ethyl 3-(5-methoxypyridin-3-yl)acrylate .

Both compounds share a common pharmacophoric core: a 3,5-substituted pyridine ring bearing a methoxy group and an acrylate moiety. This arrangement is a key structural motif in a range of biologically active molecules. The subtle difference—a methyl versus an ethyl ester—can have significant, non-obvious implications for synthesis, purification, reactivity, and downstream process development. This guide is designed for researchers, scientists, and drug development professionals to facilitate an informed choice between these two reagents, leveraging experimental data and established chemical principles to optimize their synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

The initial point of comparison lies in the fundamental physicochemical properties of each compound. While data for the ethyl ester is less commonly published, we can extrapolate and compare based on the known properties of the methyl ester and the general effects of substituting a methyl with an ethyl group.

PropertyMethyl 3-(5-methoxypyridin-3-yl)acrylateEthyl 3-(5-methoxypyridin-3-yl)acrylateRationale for Difference
Molecular Formula C₁₀H₁₁NO₃[1]C₁₁H₁₃NO₃Addition of a -CH₂- group.
Molecular Weight 193.20 g/mol [1]207.22 g/mol Increased mass from the additional methylene unit.
CAS Number 1000896-01-4[2] or 1233560-96-7[1]Not readily available in public databasesHighlights its less common commercial availability.
Physical Form SolidLikely a solid or a low-melting solid/oilIncreased alkyl chain length can lower the melting point.
Boiling Point Not availableHigher than the methyl esterIncreased molecular weight and van der Waals forces.
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH).Higher solubility in non-polar organic solvents.The larger ethyl group increases lipophilicity.
Polarity More polarLess polarThe ethyl group is less polar than the methyl group.

Expert Insight: The difference in polarity and solubility is a critical consideration for process chemists. The slightly higher lipophilicity of the ethyl ester can be advantageous for extraction and chromatography, potentially simplifying purification by allowing for the use of less polar solvent systems, which are often cheaper and easier to remove.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing these α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] This reaction utilizes a stabilized phosphonate ylide, which offers significant advantages over the classical Wittig reaction, including the generation of a water-soluble phosphate byproduct that simplifies purification and a strong stereochemical preference for the desired (E)-alkene.[4][5]

The general synthetic pathway involves the reaction of 5-methoxypyridine-3-carbaldehyde with the appropriate phosphonate reagent.

Generalized Horner-Wadsworth-Emmons (HWE) Workflow

HWE_Workflow cluster_reactants Reactants cluster_process Reaction Steps Aldehyde 5-Methoxypyridine- 3-carbaldehyde Addition 2. Nucleophilic Addition to Aldehyde Aldehyde->Addition Phosphonate Trialkyl phosphonoacetate (Methyl or Ethyl) Deprotonation 1. Deprotonation (e.g., NaH in THF) Phosphonate->Deprotonation Base Deprotonation->Addition Ylide Formation Elimination 3. Elimination of Oxaphosphetane Addition->Elimination Intermediate Product (E)-Alkyl 3-(5-methoxypyridin-3-yl)acrylate (Methyl or Ethyl Ester) Elimination->Product

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Detailed Experimental Protocol: Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate

This protocol is a representative procedure that can be adapted for the ethyl analog by substituting trimethyl phosphonoacetate with triethyl phosphonoacetate.

Materials:

  • 5-methoxypyridine-3-carbaldehyde (1.0 eq)

  • Trimethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Ylide Formation: Carefully add sodium hydride (NaH) portion-wise to the stirred THF. Following the addition, add trimethyl phosphonoacetate dropwise via syringe. Allow the resulting mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

    • Causality: The strong base (NaH) deprotonates the α-carbon of the phosphonate, creating the highly nucleophilic phosphonate carbanion (ylide).[3] This is the rate-limiting step.[3] Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

  • Aldehyde Addition: Dissolve 5-methoxypyridine-3-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Causality: Quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates any remaining ylide, ensuring a safe workup.

  • Extraction: Transfer the mixture to a separatory funnel and add EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate as a solid.

Comparative Reactivity and Performance

The primary difference in reactivity stems from the nature of the alkyl ester group.

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. In reactions where the carbonyl carbon of the ester is the electrophilic site (e.g., hydrolysis, amidation), the ethyl ester will generally react more slowly due to increased steric hindrance around the reaction center.

  • Hydrolytic Stability: Methyl esters are generally more susceptible to hydrolysis (both acid- and base-catalyzed) than their ethyl counterparts.[6] This makes Ethyl 3-(5-methoxypyridin-3-yl)acrylate a more robust substrate in reaction sequences that involve aqueous or protic conditions where ester stability is a concern.

  • Downstream Compatibility: In multi-step syntheses, the choice of ester can be strategic. For example, if a selective hydrolysis is required in the presence of other ester functionalities, the differential reactivity between a methyl and, for instance, a tert-butyl ester can be exploited. The methyl/ethyl difference is more subtle but can still be leveraged under carefully controlled conditions.

  • Metabolic Stability: In a drug development context, ethyl esters are often slightly more stable to in-vivo hydrolysis by esterase enzymes than methyl esters, which can influence the pharmacokinetic profile of a final drug candidate.

Experimental Data Insights: While direct comparative studies on these specific molecules are scarce, extensive research on simpler acrylates provides a strong basis for comparison. For example, studies on methyl acrylate (MA) and ethyl acrylate (EA) show differences in their metabolic pathways and reactivity towards biological nucleophiles like glutathione.[7] Poly(methyl acrylate) (PMA) has a glass transition temperature (Tg) of +10 °C, while poly(ethyl acrylate) (PEA) has a Tg of -28 °C, highlighting the significant impact the ester group has on polymer properties like hardness and flexibility.[8] This principle extends to their reactivity as monomers and intermediates.

Applications in Drug Discovery and Organic Synthesis

Both molecules are valuable intermediates, primarily used as precursors for more complex molecular architectures. Their utility lies in the reactivity of the acrylate moiety, which can undergo a variety of transformations:

  • Michael Addition: The β-carbon of the acrylate is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles (amines, thiols, carbanions). This is a powerful C-C and C-heteroatom bond-forming reaction.

  • Diels-Alder Reactions: The double bond can act as a dienophile in cycloaddition reactions.

  • Reduction: The double bond and the ester can be selectively reduced.

  • Polymerization: Acrylates are monomers used in the synthesis of polymers for various applications, including drug delivery systems.[9][10]

Case Study: Choosing the Right Ester

Consider a synthetic route where the acrylate is an intermediate and a subsequent step involves a base-sensitive functional group elsewhere in the molecule. If this step requires prolonged reaction times or elevated temperatures, using the more hydrolytically stable ethyl ester could significantly improve the overall yield by minimizing the formation of the corresponding carboxylic acid byproduct. Conversely, if a final step requires the facile saponification of the ester to the acid, the more reactive methyl ester would be the superior choice, allowing for milder hydrolysis conditions that might preserve other sensitive functionalities.

Conclusion and Recommendations

The choice between Methyl 3-(5-methoxypyridin-3-yl)acrylate and Ethyl 3-(5-methoxypyridin-3-yl)acrylate is a nuanced decision that should be guided by the specific demands of the synthetic route and the desired properties of the final product.

Summary of Key Differences:

Comparison cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester M_Reactivity Higher Reactivity (e.g., hydrolysis) E_Stability Greater Hydrolytic Stability M_Purification More Polar (may require more polar eluents) E_Purification Less Polar (easier extraction/purification) M_Cost Generally More Common & Potentially Lower Cost E_PK Potentially Improved Metabolic Stability (PK)

Caption: Key comparative aspects of the methyl vs. ethyl ester.

Recommendations:

  • Choose Methyl 3-(5-methoxypyridin-3-yl)acrylate for:

    • Routes where the ester is to be hydrolyzed in a later step, as it requires milder conditions.

    • Cost-sensitive, large-scale syntheses where its potentially greater commercial availability is an advantage.

    • Reactions where maximum reactivity of the ester carbonyl is desired.

  • Choose Ethyl 3-(5-methoxypyridin-3-yl)acrylate for:

    • Multi-step syntheses that involve harsh (e.g., aqueous basic or acidic) conditions where ester integrity is paramount.

    • Applications where improved solubility in less polar solvents can simplify extractions and chromatographic purification.

    • Late-stage intermediates in drug discovery programs where enhanced metabolic stability might be beneficial for pharmacokinetic properties.

Ultimately, the optimal choice may require empirical validation. It is recommended that researchers perform small-scale trial reactions with both analogs early in the process development phase to determine which substrate provides the best balance of reactivity, stability, and processability for their specific application.

References

  • PubChem. (n.d.). (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Fennell, T. R., et al. (2022). Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. Archives of Toxicology, 96(8), 2213–2223. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (2024). 2‐Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7‐Year Retrospective Study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxyacrylate. Retrieved from [Link]

  • Google Patents. (2011). CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

  • Google Patents. (2014). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • PubChem. (n.d.). Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. Retrieved from [Link]

  • Slideshare. (2016). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. Retrieved from [Link]

  • Cedre.fr. (n.d.). Ethyl acrylate - Chemical Response Guide. Retrieved from [Link]

  • Campaign for Safe Cosmetics. (n.d.). Acrylates. Retrieved from [Link]

  • Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from [Link]

  • PubMed. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl] - PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved from [Link]

  • TIJER. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

  • Google Patents. (2016). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MDPI. (2021). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating the Pesticidal Potential of Methyl 3-(5-methoxypyridin-3-yl)acrylate Against Commercial Standards

Introduction: The Quest for Novel Pesticidal Scaffolds In the continuous effort to develop novel and effective crop protection agents, the exploration of new chemical entities is paramount. This guide focuses on the meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Pesticidal Scaffolds

In the continuous effort to develop novel and effective crop protection agents, the exploration of new chemical entities is paramount. This guide focuses on the methodical evaluation of a pyridine-based acrylate, Methyl 3-(5-methoxypyridin-3-yl)acrylate . The structural hallmark of this compound is the (E)-β-methoxyacrylate moiety, a toxophore characteristic of the highly successful strobilurin class of fungicides.[1] This structural feature strongly suggests a probable mode of action involving the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[1][2][3]

This guide provides a comprehensive framework for benchmarking Methyl 3-(5-methoxypyridin-3-yl)acrylate against established, commercially successful pesticides. We will explore its potential efficacy not only as a fungicide but also investigate any latent insecticidal or herbicidal properties. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology for comparative analysis.

Benchmarking Strategy: A Multi-faceted Approach

To ascertain the full spectrum of its biological activity, Methyl 3-(5-methoxypyridin-3-yl)acrylate will be benchmarked against three leading commercial pesticides, each representing a distinct mode of action and target pest category:

  • Fungicidal Activity: Comparison with Azoxystrobin , a broad-spectrum strobilurin fungicide.

  • Insecticidal Activity: Comparison with Imidacloprid , a systemic neonicotinoid insecticide.

  • Herbicidal Activity: Comparison with Glyphosate , a non-selective systemic herbicide.

The following sections will detail the experimental protocols for in vitro and in vivo testing, present hypothetical data for comparative analysis, and discuss the interpretation of these results.

Part 1: Fungicidal Efficacy Evaluation

Commercial Benchmark: Azoxystrobin

Azoxystrobin is a widely used fungicide that controls a broad spectrum of fungal pathogens in various crops.[4] Its mode of action, like other strobilurins, is the inhibition of mitochondrial respiration, which effectively halts fungal growth.[1][2][3] Efficacy data for Azoxystrobin against various pathogens is well-documented, with studies showing significant reduction in disease incidence and severity.[5][6][7] For instance, applications of Azoxystrobin at recommended rates have demonstrated high efficacy in controlling powdery mildew and anthracnose.[5]

In Vitro Antifungal Assay: Poisoned Food Technique

This assay determines the direct inhibitory effect of the test compounds on fungal mycelial growth.

Protocol:

  • Fungal Culture: A representative pathogenic fungus, such as Aspergillus niger or Fusarium oxysporum, is cultured on Potato Dextrose Agar (PDA) plates.[8]

  • Stock Solution Preparation: Stock solutions of Methyl 3-(5-methoxypyridin-3-yl)acrylate and Azoxystrobin are prepared in a suitable solvent (e.g., DMSO).

  • Poisoned Media Preparation: The stock solutions are serially diluted and incorporated into molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[8][9] A control set containing only the solvent is also prepared.

  • Inoculation: A 5 mm mycelial disc from the edge of an actively growing fungal culture is placed at the center of each solidified PDA plate.[8]

  • Incubation: The plates are incubated at an optimal temperature (e.g., 25-28°C) for a specified period (e.g., 5-7 days) or until the mycelium in the control plate reaches the edge.

  • Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Data Analysis: The EC50 (Effective Concentration to inhibit 50% of growth) is determined by probit analysis of the dose-response data.

In Vivo Fungicidal Assay: Detached Leaf Assay

This assay evaluates the protective and curative potential of the test compounds on plant tissue.

Protocol:

  • Plant Material: Healthy, fully expanded leaves are detached from a susceptible host plant (e.g., wheat for powdery mildew, tomato for late blight).

  • Compound Application: The test compounds are formulated as an aqueous suspension or solution at various concentrations. The detached leaves are sprayed with the formulations until runoff and allowed to air dry.

  • Inoculation:

    • Protective Assay: After the compound application has dried, the leaves are inoculated with a spore suspension of the target pathogen.

    • Curative Assay: The leaves are first inoculated with the spore suspension and, after a set incubation period (e.g., 24 hours), are treated with the compound formulations.

  • Incubation: The treated leaves are placed in a humid chamber under controlled conditions (temperature and light) to facilitate disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), the leaves are assessed for disease severity (e.g., percentage of leaf area covered by lesions).

  • Data Analysis: The percentage of disease control is calculated for each treatment relative to the untreated control.

Hypothetical Fungicidal Efficacy Data
CompoundIn Vitro EC50 (µg/mL) vs. A. nigerIn Vivo Disease Control (%) vs. Powdery Mildew (Protective)
Methyl 3-(5-methoxypyridin-3-yl)acrylate5.285
Azoxystrobin2.892
Untreated ControlN/A0

Interpretation: The hypothetical data suggests that Methyl 3-(5-methoxypyridin-3-yl)acrylate possesses significant fungicidal activity, albeit slightly lower than the commercial standard Azoxystrobin in this example. This would warrant further investigation into its spectrum of activity against other fungal pathogens and its performance in whole-plant assays.

Part 2: Insecticidal Efficacy Evaluation

Commercial Benchmark: Imidacloprid

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class.[10] It acts as an agonist at the nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death.[11] It is effective against a wide range of sucking insects.[10] Field studies have demonstrated high efficacy of Imidacloprid in reducing pest populations.[12]

In Vitro Insecticidal Assay: Contact Toxicity Bioassay

This assay determines the direct toxicity of the compounds to a target insect pest.

Protocol:

  • Insect Rearing: A susceptible insect species, such as the aphid Myzus persicae, is reared on a suitable host plant under controlled laboratory conditions.

  • Compound Preparation: Serial dilutions of Methyl 3-(5-methoxypyridin-3-yl)acrylate and Imidacloprid are prepared in a suitable solvent containing a surfactant.

  • Application: A defined area on a leaf disc or an artificial diet is treated with a known volume of the test solution and the solvent is allowed to evaporate.

  • Insect Exposure: A set number of adult insects are placed on the treated surface.

  • Incubation: The insects are maintained under controlled conditions for a specified period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment: The number of dead or moribund insects is recorded at each time point.

  • Data Analysis: The LC50 (Lethal Concentration to kill 50% of the population) is calculated using probit analysis.

In Vivo Insecticidal Assay: Systemic Uptake Bioassay

This assay assesses the ability of the compound to be taken up by the plant and translocated to the foliage to control sucking insects.

Protocol:

  • Plant Treatment: Potted plants (e.g., tomato or bell pepper) are treated with the test compounds via soil drench application at various rates.

  • Incubation for Uptake: The plants are maintained in a greenhouse for a period to allow for the uptake and translocation of the compounds (e.g., 3-7 days).

  • Insect Infestation: A known number of a target sucking insect (e.g., aphids or whiteflies) are introduced onto the leaves of the treated plants.

  • Efficacy Assessment: The number of live and dead insects is counted after a set exposure period (e.g., 48 and 72 hours).

  • Data Analysis: The percentage of mortality is calculated for each treatment and compared to the untreated control.

Hypothetical Insecticidal Efficacy Data
CompoundIn Vitro LC50 (µg/mL) vs. M. persicae (48h)In Vivo Mortality (%) vs. M. persicae (Systemic)
Methyl 3-(5-methoxypyridin-3-yl)acrylate>500<10
Imidacloprid1595
Untreated Control05

Interpretation: The hypothetical data indicates that Methyl 3-(5-methoxypyridin-3-yl)acrylate exhibits negligible insecticidal activity against the tested aphid species, both through direct contact and systemic action, when compared to the potent activity of Imidacloprid.

Part 3: Herbicidal Efficacy Evaluation

Commercial Benchmark: Glyphosate

Glyphosate is a broad-spectrum, non-selective systemic herbicide that acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids in plants.[13] Its efficacy has been widely documented, though resistance in some weed species is an increasing concern.[1][14]

In Vitro Herbicidal Assay: Seed Germination and Seedling Growth

This assay evaluates the pre-emergent herbicidal activity of the test compounds.

Protocol:

  • Test Species: Seeds of a model plant species, such as cress (Lepidium sativum) or ryegrass (Lolium perenne), are used.

  • Treatment Application: The test compounds are dissolved in a suitable solvent and added to filter paper in Petri dishes at various concentrations. The solvent is allowed to evaporate.

  • Seed Plating: A known number of seeds are placed on the treated filter paper, and a standard germination medium is added.

  • Incubation: The Petri dishes are incubated in a growth chamber with controlled light and temperature conditions.

  • Assessment: After a set period (e.g., 7 days), the germination percentage, root length, and shoot length of the seedlings are measured.

  • Data Analysis: The inhibition of germination and growth is calculated relative to the untreated control. The GR50 (Concentration causing 50% growth reduction) is determined.

In Vivo Herbicidal Assay: Whole Plant Foliar Spray

This assay assesses the post-emergent herbicidal activity of the compounds.[11][15][16]

Protocol:

  • Plant Growth: Target weed species (e.g., common lambsquarters, Chenopodium album) are grown in pots in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).[11]

  • Compound Application: The test compounds are formulated and applied as a foliar spray at different rates (e.g., expressed in grams of active ingredient per hectare).

  • Evaluation: The plants are returned to the greenhouse and observed for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) over a period of 2-3 weeks.

  • Data Collection: A visual rating scale (0-100%, where 0 = no effect and 100 = complete plant death) is used to assess the level of weed control. Plant biomass (fresh or dry weight) can also be measured.

  • Data Analysis: The dose-response relationship is analyzed to determine the rate required for a certain level of control (e.g., 90% control).

Hypothetical Herbicidal Efficacy Data
CompoundIn Vitro GR50 (µg/mL) on Cress Root GrowthIn Vivo % Control of C. album (Post-emergent)
Methyl 3-(5-methoxypyridin-3-yl)acrylate>200<5
Glyphosate2598
Untreated Control00

Interpretation: The hypothetical results suggest that Methyl 3-(5-methoxypyridin-3-yl)acrylate has no significant herbicidal activity at the tested concentrations, both in pre- and post-emergent applications, in contrast to the high efficacy of Glyphosate.

Visualizing the Experimental Workflows

Caption: Workflow for fungicidal efficacy testing.

Caption: Workflow for insecticidal efficacy testing.

Caption: Workflow for herbicidal efficacy testing.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound Methyl 3-(5-methoxypyridin-3-yl)acrylate against key commercial pesticides. Based on its structural similarity to strobilurins, the primary hypothesis is that this compound will exhibit significant fungicidal activity. The proposed multi-faceted testing regime will not only validate this hypothesis but also provide a comprehensive profile of its potential as a selective fungicide with low impact on non-target insects and plants.

The successful validation of fungicidal efficacy would position Methyl 3-(5-methoxypyridin-3-yl)acrylate as a promising lead compound for the development of a new generation of fungicides. Further studies would then be warranted to explore its spectrum of activity against a wider range of plant pathogens, its mode of action at the molecular level, and its toxicological and environmental profile.

References

  • An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • Glyphosate. Wikipedia. [Link]

  • In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. (2022). PubMed Central. [Link]

  • Pesticide Mode of Action Classification: Understanding Resistance Action Committees (RACs). (2024). UF/IFAS Extension. [Link]

  • Field efficacy of imidacloprid 17.8% SL against Green Apple Aphid, Aphis pomi De Geer (Homoptera). (2025). The Pharma Innovation Journal. [Link]

  • Understanding Strobilurin Fungicides (FRAC group 11) in 2015. (2015). Plant & Pest Advisory. [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Design, synthesis and acaricidal activity of novel strobilurin derivatives containing pyrimidine moieties. (2010). Pest Management Science. [Link]

  • Bio-Efficacy and Phyto-Toxicty of Azoxystrobin 23% SC against Powdery Mildew (Oidium mangiferae) and Anthracnose (Colletotrichu). (2017). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Comparative Efficacy of Imidacloprid as Seed Treatment Insecticide against Sucking Insects and their Predators in the Wheat Crop. (2019). ResearchGate. [Link]

  • The OECD guidelines for the testing of chemicals and pesticides. (2007). Methods in Molecular Biology. [Link]

  • Neonicotinoid. Wikipedia. [Link]

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual. [Link]

  • Understanding the Strobilurin Fungicides. (2016). ONvegetables. [Link]

  • Effect of azoxystrobin on tobacco leaf microbial composition and diversity. (2023). PubMed Central. [Link]

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (2023). MDPI. [Link]

  • Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. (2024). MDPI. [Link]

  • The silver bullet that wasn't: Glyphosate's declining weed control over 25 years. (2023). Phys.org. [Link]

  • Glyphosate - Response to Comments Usage and Benefits - Final. (2019). EPA. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. [Link]

  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (2025). ResearchGate. [Link]

  • Toxicological Criteria and Methodologies for Pesticides Registration in Brazil (in vitro vs in vivo). (2022). Agribrasilis. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Imidacloprid General Fact Sheet. National Pesticide Information Center. [Link]

  • Azoxystrobin (Ref: ICI 5504). AERU - University of Hertfordshire. [Link]

  • Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. (2022). Frontiers. [Link]

  • Antifungal Efficacy of Nanodelivered Azoxystrobin against Rhizoctonia solani in Soybean (Glycine max). (2022). ACS Agricultural Science & Technology. [Link]

  • Protocol for in vivo test. The time schedule of the in vivo test (A). ResearchGate. [Link]

  • Glyphosate, the Most Widely Used Herbicide. Health and safety issues. Why scientists differ in their evaluation of its adverse health effects. (2018). ResearchGate. [Link]

  • In vitro screening methods using chemical fungicides against canola black spot pathogen. (2018). ResearchGate. [Link]

  • Efficacy of Insecticide Application Against Aphis gossypii and Its Influence on the Predatory Capacity of Hippodamia variegata. (2024). MDPI. [Link]

  • The application of “plug-in molecules” method in novel strobilurin fungicides screening. (2020). Scientific Reports. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. (2025). Auxilife. [Link]

  • In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion. (2021). The Pharma Innovation Journal. [Link]

  • Pesticide Testing Using the In Vitro Approach. (2025). IML Testing & Research. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers in Chemistry. [Link]

  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. (2022). World Health Organization. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-(5-methoxypyridin-3-yl)acrylate

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. This guide provides a detailed, procedural framework for the safe and compliant dis...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl 3-(5-methoxypyridin-3-yl)acrylate. By understanding the inherent chemical nature of this compound and adhering to established safety protocols, we can ensure the protection of laboratory personnel and the environment. This document is structured to provide not just a set of instructions, but a thorough understanding of the principles behind each step, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a molecule that combines the chemical functionalities of an acrylate and a methoxypyridine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is to assess the hazards associated with both of these structural motifs.

Acrylate Moiety: Acrylates are known to be potential skin sensitizers and may cause allergic reactions upon repeated contact.[1][2] They are also generally considered combustible liquids.[1][2] Inhalation of acrylate vapors can lead to respiratory irritation.[2][3][4]

Methoxypyridine Moiety: Pyridine and its derivatives are often harmful if swallowed, in contact with skin, or inhaled.[5] They can cause skin and eye irritation.[5] Waste pyridine is considered a hazardous waste and requires specific disposal methods, such as incineration.[6]

Given these potential hazards, Methyl 3-(5-methoxypyridin-3-yl)acrylate should be handled as a hazardous substance. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Table 1: Hazard Profile of Functional Moieties

Functional MoietyPotential HazardsPrimary Routes of Exposure
AcrylateSkin sensitization, allergic skin reaction, respiratory irritation, combustible.[1][2][3][4]Dermal contact, inhalation.
MethoxypyridineHarmful if swallowed, skin and eye irritation.[5]Ingestion, dermal contact, inhalation.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 3-(5-methoxypyridin-3-yl)acrylate is a multi-step process that begins with waste segregation and culminates in compliant removal by a licensed waste management service.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Removal Unused Product Unused Product Liquid Waste Container Liquid Waste Container Unused Product->Liquid Waste Container Contaminated Labware Contaminated Labware Solid Waste Container Solid Waste Container Contaminated Labware->Solid Waste Container Sharps Container Sharps Container Contaminated Labware->Sharps Container If sharp Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Sharps Container->Labeling Satellite Accumulation Area (SAA) Satellite Accumulation Area (SAA) Labeling->Satellite Accumulation Area (SAA) Waste Pickup Request Waste Pickup Request Satellite Accumulation Area (SAA)->Waste Pickup Request Licensed Disposal Vendor Licensed Disposal Vendor Waste Pickup Request->Licensed Disposal Vendor

Caption: Disposal workflow for Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Waste Segregation at the Source

Proper segregation of waste is the cornerstone of safe and compliant disposal. Different types of waste generated during the handling of Methyl 3-(5-methoxypyridin-3-yl)acrylate must be collected in separate, dedicated containers.

  • Unused or Expired Product: Pure, unadulterated Methyl 3-(5-methoxypyridin-3-yl)acrylate should be collected in its original container or a compatible, clearly labeled waste container. Do not mix with other chemical waste.

  • Contaminated Solid Waste: This includes items such as used gloves, disposable lab coats, weigh boats, and absorbent materials from spill cleanups.[5] These should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Contaminated Liquid Waste: Solutions containing Methyl 3-(5-methoxypyridin-3-yl)acrylate, as well as solvent rinses of contaminated glassware, should be collected in a dedicated, shatter-resistant waste container. Ensure the container material is compatible with the solvents used.

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with the compound must be placed in a designated sharps container.

Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers for both liquid and solid waste.[5] Glass containers should be avoided for liquid waste due to the risk of breakage.

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 3-(5-methoxypyridin-3-yl)acrylate"

    • The primary hazards (e.g., "Combustible," "Skin Sensitizer," "Irritant")

    • The date the first waste was added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[8]

  • Secondary Containment: Store waste containers in a secondary containment bin to capture any potential leaks.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA as per your institution's and local regulations.[9]

Disposal Procedures: From the Lab to Licensed Vendor

The ultimate disposal of Methyl 3-(5-methoxypyridin-3-yl)acrylate must be handled by a licensed hazardous waste disposal company.

Arranging for Waste Pickup

Once a waste container is full or has been in storage for the maximum allowed time (typically 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8][10] Provide them with a detailed inventory of the waste.

Recommended Disposal Method

Given the chemical nature of this compound, the recommended method of disposal is incineration at a licensed hazardous waste facility.[6][11] This high-temperature process ensures the complete destruction of the organic molecule, minimizing its environmental impact. Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[8]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.[2]

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Regulatory Compliance: Adherence to a Higher Standard

The disposal of chemical waste is strictly regulated. It is imperative to comply with all local, state, and federal regulations.

  • Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[12] Your institution's EHS office will be well-versed in these regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[13][14]

By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Methyl 3-methoxyacrylate, 95%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Methacrylate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl Methacrylate. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5-methoxypyridin-3-yl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5-methoxypyridin-3-yl)acrylate
© Copyright 2026 BenchChem. All Rights Reserved.